Methyl 4-(1H-pyrazol-5-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1H-pyrazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-6-7-12-13-10/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPGYBZCWHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 4-(1H-pyrazol-5-yl)benzoate, a key intermediate in pharmaceutical research. This document details two principal synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their association with a range of biological activities. The pyrazole moiety is a common scaffold in many approved drugs. Accurate and efficient synthesis of this building block is therefore crucial for the development of new therapeutic agents. This guide outlines two effective methods for its preparation: a two-step pathway commencing from methyl 4-acetylbenzoate and a direct esterification from 4-(1H-pyrazol-3-yl)benzoic acid.
Synthesis Pathway 1: From Methyl 4-Acetylbenzoate via an Enaminone Intermediate
This widely employed two-step synthesis involves the formation of an enaminone intermediate, which is subsequently cyclized with hydrazine to form the pyrazole ring.
Step 1: Synthesis of (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate
The initial step is a Claisen-Schmidt condensation between methyl 4-acetylbenzoate and dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key enaminone intermediate.
Step 2: Synthesis of this compound
The enaminone intermediate is then reacted with hydrazine monohydrate in ethanol. The hydrazine undergoes a condensation reaction with the carbonyl group and subsequent cyclization to yield the final pyrazole product.[1]
Experimental Protocol: Cyclization of the Enaminone Intermediate[1]
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in ethanol (100 mL), add hydrazine monohydrate (1.50 mL, 30.9 mmol).
-
Heat the reaction mixture at 50 °C for 24 hours.
-
Increase the reaction temperature to 60 °C and continue heating for another 24 hours.
-
Add an additional portion of hydrazine monohydrate (1.5 mL) and heat at 60 °C for a further 6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 45 °C overnight to yield the final product.
Quantitative Data for Pathway 1
| Product | Starting Material | Reagents | Solvent | Yield | Melting Point |
| This compound | (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate | Hydrazine monohydrate | Ethanol | Quantitative | 106 °C (dec) |
Characterization Data for this compound[1]
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14, 22.46 |
| EIMS m/z | 202 |
Synthesis Pathway Diagram
Caption: Synthesis of this compound from Methyl 4-Acetylbenzoate.
Synthesis Pathway 2: Esterification of 4-(1H-Pyrazol-3-yl)benzoic Acid
A more direct approach involves the esterification of the corresponding carboxylic acid, 4-(1H-pyrazol-3-yl)benzoic acid, using iodomethane in the presence of a base.
Experimental Protocol: Esterification[1]
-
To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol) in dimethylformamide (DMF) (8 mL), add potassium carbonate (K₂CO₃) (0.66 g, 7.78 mmol).
-
Add iodomethane (0.34 g, 2.4 mmol) to the mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC) using a 10% MeOH/CHCl₃ eluent system.
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the final product.
Quantitative Data for Pathway 2
| Product | Starting Material | Reagents | Solvent | Yield |
| This compound | 4-(1H-pyrazol-3-yl)benzoic acid | Iodomethane, K₂CO₃ | DMF | 96% |
Characterization Data for this compound[1]
| Type | Data |
| ¹H NMR (DMSO-d₆) | δ 13.10 (br s, 1H), 7.98 (m, 4H), 7.80 (br s, 1H), 6.83 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H) |
Synthesis Pathway Diagram
Caption: Synthesis of this compound via Esterification.
Conclusion
This guide has detailed two robust and high-yielding synthetic pathways for the preparation of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Both methods provide the target compound in good to excellent yields and have been well-characterized, offering reliable procedures for researchers in the field of drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 4-(1H-pyrazol-5-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 4-(1H-pyrazol-5-yl)benzoate. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on presenting precise, data-driven insights.
Introduction: this compound, with the chemical formula C11H10N2O2, is a heterocyclic compound featuring a pyrazole ring attached to a methyl benzoate moiety. Pyrazoles are a well-established class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs due to their metabolic stability and versatile biological activities.[1][2] This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. It is important to note that 5-substituted and 3-substituted 1H-pyrazoles are tautomers and often exist in equilibrium. The data presented here corresponds to the compound identified by CAS Number 179057-10-4, which may be named as either the 3-yl or 5-yl isomer.[3]
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 179057-10-4 | [3] |
| Molecular Formula | C11H10N2O2 | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Orange solid | [3] |
| Melting Point | 106 °C (decomposes) | [3] |
Spectroscopic Data
Detailed spectral data is crucial for the identification and characterization of the compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
¹H NMR Spectral Data [3]
| Solvent | Chemical Shift (δ) and Multiplicity |
|---|---|
| CDCl₃ (400 MHz) | 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H) |
| DMSO-d6 | 13.10 (br s, 1H), 7.98 (m, 4H), 7.80 (br s, 1H), 6.83 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H) |
¹³C NMR Spectral Data [3]
| Solvent | Chemical Shift (δ) |
|---|
| CDCl₃ (101 MHz) | 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14, 22.46 |
Mass Spectrometry Data [3]
| Technique | Value |
|---|
| EIMS | m/z 202 |
Experimental Protocols
This section details the methodologies for the synthesis of this compound.
Synthesis Method 1: From an Enaminone Precursor
This protocol describes the synthesis from a crude enaminone intermediate.[3]
-
Reaction Setup: A solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) is prepared in ethanol (100 mL).
-
Hydrazine Addition: Hydrazine monohydrate (1.50 mL, 30.9 mmol) is added to the solution.
-
Heating and Monitoring: The reaction mixture is heated at 50 °C for 24 hours. The temperature is then increased to 60 °C for an additional 24 hours.
-
Additional Reagent: An extra portion of hydrazine monohydrate (1.5 mL) is added, and the mixture is heated at 60 °C for another 6 hours.
-
Work-up: The reaction is cooled, and the solvent is removed under reduced pressure (concentrated).
-
Drying: The resulting solid is dried in a vacuum oven at 45 °C overnight to yield the final product as an orange solid.[3]
References
Navigating the Landscape of 5-Aryl-Pyrazoles: A Technical Guide for Drug Discovery
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs. This guide focuses on the technical aspects of methyl 4-(1H-pyrazol-5-yl)benzoate and its closely related isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, chemical properties, and potential biological activities. While specific data for the 5-yl isomer is limited, this document leverages available information on the broader class of 5-aryl-pyrazoles to offer valuable insights for advancing research in this promising area.
Physicochemical Properties and Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-(1H-pyrazol-1-yl)benzoate | 400750-29-0 | C₁₁H₁₀N₂O₂ | 202.21 |
| Methyl 4-(1H-pyrazol-3-yl)benzoate | 179057-10-4 | C₁₁H₁₀N₂O₂ | 202.21 |
| Methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 | C₁₂H₁₂N₂O₃ | 232.23 |
Synthesis and Experimental Protocols
The synthesis of aryl-pyrazole derivatives can be achieved through several established methodologies. A common and effective approach involves the cyclization of a chalcone precursor with hydrazine hydrate.
General Experimental Protocol for the Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate
This protocol describes the synthesis from a chalcone-like precursor, (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate.
Materials:
-
(E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate
-
Ethanol (EtOH)
-
Hydrazine monohydrate
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in 100 mL of ethanol, add hydrazine monohydrate (1.50 mL, 30.9 mmol).
-
Heat the reaction mixture at 50 °C for 24 hours.
-
Increase the reaction temperature to 60 °C and continue heating for another 24 hours.
-
Add an additional 1.5 mL of hydrazine monohydrate and heat at 60 °C for a further 6 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 45 °C overnight to yield methyl 4-(1H-pyrazol-3-yl)benzoate.[1]
Purification: The crude product can be further purified by dissolving it in ethyl acetate, washing with water and then brine, drying the organic layer over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.[1]
Characterization Data for Methyl 4-(1H-pyrazol-3-yl)benzoate
| Technique | Data |
| Melting Point | 106 °C (decomposition)[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14[1] |
| EIMS | m/z 202[1] |
Logical Workflow for Synthesis
The synthesis of methyl 4-(aryl-pyrazol-yl)benzoates generally follows a logical workflow from starting materials to the final, purified product.
Caption: General workflow for the synthesis of methyl 4-(aryl-pyrazol-yl)benzoates.
Biological Activities and Potential Signaling Pathways
The pyrazole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities.
Known Biological Activities of 5-Aryl-Pyrazoles
Compounds containing the 5-aryl-pyrazole moiety have shown promise in several therapeutic areas:
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Certain 5-aryl-pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The pyrazole scaffold is present in compounds with antibacterial and antifungal properties.
-
Cannabinoid Receptor Agonism: A class of 5-aryl-pyrazole-3-carboxamide derivatives has been identified as potent and selective CB2 receptor agonists, suggesting potential applications in treating inflammatory conditions like colitis.[2]
Hypothetical Signaling Pathway Involvement
Given the known activities of pyrazole derivatives, a hypothetical signaling pathway can be proposed for a novel 5-aryl-pyrazole compound with anti-inflammatory potential.
References
Spectroscopic and Synthetic Profile of Methyl 4-(1H-pyrazol-5-yl)benzoate: A Technical Guide
Introduction: Methyl 4-(1H-pyrazol-5-yl)benzoate is a heterocyclic compound featuring a pyrazole ring attached to a methyl benzoate moiety. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science. A comprehensive understanding of their spectroscopic characteristics is crucial for structural verification, purity assessment, and quality control in research and development. This guide provides a detailed overview of the available spectroscopic data (NMR, MS) and synthetic protocols for this compound.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Infrared (IR) data is presented as expected characteristic absorptions based on the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| 8.15 - 8.05 | m | - | 2H, Aromatic (Benzoate) | CDCl₃ |
| 7.91 - 7.83 | m | - | 2H, Aromatic (Benzoate) | CDCl₃ |
| 7.65 | d | 2.4 | 1H, Pyrazole | CDCl₃ |
| 6.71 | d | 2.3 | 1H, Pyrazole | CDCl₃ |
| 3.94 | s | - | 3H, -OCH₃ | CDCl₃ |
| 13.10 | br s | - | 1H, Pyrazole N-H | DMSO-d₆ |
| 7.98 | m | - | 4H, Aromatic (Benzoate) | DMSO-d₆ |
| 7.80 | br s | - | 1H, Pyrazole | DMSO-d₆ |
| 6.83 | d | 2.2 | 1H, Pyrazole | DMSO-d₆ |
| 3.86 | s | - | 3H, -OCH₃ | DMSO-d₆ |
| Data sourced from ChemicalBook.[1] |
Carbon (¹³C) NMR Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 166.91 | C=O (Ester) | CDCl₃ |
| 136.89 | Aromatic C | CDCl₃ |
| 131.83 | Aromatic C | CDCl₃ |
| 130.13 | Aromatic C-H | CDCl₃ |
| 129.37 | Aromatic C | CDCl₃ |
| 125.50 | Aromatic C-H | CDCl₃ |
| 103.35 | Pyrazole C-H | CDCl₃ |
| 52.14 | -OCH₃ | CDCl₃ |
| Data sourced from ChemicalBook.[1] |
Mass Spectrometry (MS)
| Technique | m/z | Interpretation |
| EIMS | 202 | [M]⁺ (Molecular Ion) |
| Data corresponds to the molecular formula C₁₁H₁₀N₂O₂ with a molecular weight of 202.21 g/mol .[1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3100 | N-H Stretch (Pyrazole) | Medium, Broad |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| 3000 - 2850 | C-H Stretch (Aliphatic, -OCH₃) | Medium |
| ~1720 | C=O Stretch (Ester) | Strong |
| ~1610, ~1500 | C=C Stretch (Aromatic) | Medium-Strong |
| ~1275 | C-O Stretch (Ester) | Strong |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis Protocols
Two methods for the synthesis of this compound have been reported.[1]
Method 1: Esterification of Benzoic Acid Derivative [1]
-
4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol), K₂CO₃ (0.66 g, 7.78 mmol), and iodomethane (0.34 g, 2.4 mmol) are combined in DMF (8 mL).
-
The reaction mixture is stirred at room temperature for 1 hour, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is diluted with water (30 mL) and extracted with ethyl acetate (2 x 30 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.
Method 2: Cyclization with Hydrazine [1]
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in EtOH (100 mL), hydrazine monohydrate (1.50 mL, 30.9 mmol) is added.
-
The reaction is heated at 50 °C for 24 hours, after which the temperature is increased to 60 °C for another 24 hours.
-
An additional portion of hydrazine monohydrate (1.5 mL) is added, and heating at 60 °C is continued for 6 more hours.
-
The reaction is then cooled and concentrated. The resulting solid is dried in a vacuum oven at 45 °C to yield the product.
Spectroscopic Analysis Protocols
The following are general procedures for obtaining the spectroscopic data.
NMR Spectroscopy [2]
-
Sample Preparation: 5-20 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The spectra are recorded at room temperature on a 400 MHz or 500 MHz instrument. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry [2]
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI): The sample is introduced into the ion source of the mass spectrometer. Molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected to generate the mass spectrum.
FT-IR Spectroscopy [2]
-
Sample Preparation (Thin Film): A small amount of the solid sample is dissolved in a volatile solvent (e.g., acetone). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate completely.
-
Data Acquisition: A background spectrum is acquired, followed by the sample spectrum. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
The logical workflow for the synthesis and spectroscopic characterization of this compound is outlined below.
References
The Solubility Profile of Methyl 4-(1H-pyrazol-5-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 4-(1H-pyrazol-5-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from structurally related pyrazole derivatives to predict its solubility characteristics. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various solvent systems.
Introduction to Pyrazole Derivative Solubility
The solubility of pyrazole derivatives is a critical parameter influencing their utility in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[1][2] Several key factors govern the solubility of these compounds, including the inherent properties of the pyrazole ring, the nature of its substituents, and the characteristics of the solvent.[2][3]
The pyrazole ring itself, an aromatic heterocycle containing two adjacent nitrogen atoms, can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (N).[2][4] This characteristic can enhance solubility in polar, protic solvents. However, the overall solubility of a pyrazole derivative is significantly modulated by the physicochemical properties of its substituents.[3] Lipophilic or non-polar substituents tend to decrease aqueous solubility, while polar or ionizable groups can increase it.[3] Other contributing factors include the compound's molecular weight, crystal lattice energy, and the pH of the medium for ionizable derivatives.[3]
Predicted Solubility Profile of this compound
Based on its molecular structure, which features a pyrazole ring, a phenyl group, and a methyl ester, a qualitative solubility profile for this compound can be predicted. The presence of the non-polar phenyl ring is expected to limit aqueous solubility, while the polar pyrazole and methyl ester moieties may confer solubility in various organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water; Soluble in Methanol/Ethanol | The non-polar phenyl group is expected to dominate, leading to low aqueous solubility. The pyrazole N-H and ester carbonyl can hydrogen bond with alcohols, likely resulting in good solubility.[1][3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (CH₂Cl₂) | Soluble | The molecule's overall polarity should be compatible with these solvents, which can engage in dipole-dipole interactions.[3] |
| Non-Polar | Toluene, Hexanes, Cyclohexane | Sparingly Soluble to Insoluble | The presence of polar functional groups (pyrazole, ester) will likely limit solubility in highly non-polar solvents.[1] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Potentially Increased Solubility | The pyrazole ring is weakly basic and may be protonated by a strong acid, forming a more soluble salt.[3][5] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Likely Insoluble (hydrolysis risk) | The compound lacks a strong acidic proton. Prolonged exposure to strong base could lead to hydrolysis of the methyl ester.[6] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an organic compound like this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, toluene, 5% HCl)
-
Small-volume vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker, typically set to 25 °C (or another temperature of interest).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to filter the supernatant through a syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
A standard curve of known concentrations of this compound should be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Visualizing Key Concepts
The following diagrams illustrate the factors influencing the solubility of pyrazole derivatives and a typical experimental workflow for its determination.
Caption: Factors Influencing Pyrazole Derivative Solubility.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Buy methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 [smolecule.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-(1H-pyrazol-5-yl)benzoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(1H-pyrazol-5-yl)benzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules, including methyl benzoate and various pyrazole derivatives, to establish best practices for its handling and storage.
Chemical Properties and Inferred Stability
This compound possesses both a pyrazole ring and a methyl benzoate moiety. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which generally imparts stability. The methyl ester group, however, can be susceptible to hydrolysis under acidic or basic conditions. The overall molecule is expected to be stable under normal laboratory conditions.
Potential degradation pathways could include:
-
Hydrolysis: The ester linkage may be cleaved in the presence of strong acids, bases, or prolonged exposure to moisture, yielding 4-(1H-pyrazol-5-yl)benzoic acid and methanol.
-
Oxidation: While the pyrazole and benzene rings are relatively stable, strong oxidizing agents could potentially lead to degradation.
-
Photodegradation: Aromatic compounds can be sensitive to light, and prolonged exposure to UV or high-intensity light may cause degradation.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended. These are based on guidelines for similar chemical compounds.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents potential photodegradation of the aromatic rings. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |
| Container | Keep in a tightly sealed container. | Prevents contamination and exposure to moisture. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could degrade the compound. |
Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to storage.
Caption: Recommended workflow for handling and storing this compound.
General Protocol for Stability Assessment
For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a general protocol that can be adapted for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of a chemical compound.
Methodology
-
Reference Standard: A well-characterized, high-purity batch of this compound should be used as the reference standard.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method must be able to separate the parent compound from any potential degradation products.
-
Stress Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Treat solutions of the compound with dilute HCl and NaOH at elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Expose a solution of the compound to an oxidizing agent like 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.
-
-
Long-Term Stability Study:
-
Store aliquots of the compound under the recommended storage conditions (e.g., 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Monitor for changes in physical appearance, purity (by HPLC), and the formation of degradation products.
-
Conclusion
The Pharmacological Potential of Pyrazolyl-Benzoate Scaffolds: A Technical Guide
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of therapeutic applications.[2][4] This technical guide explores the potential biological activities of the pyrazolyl-benzoate scaffold, with Methyl 4-(1H-pyrazol-5-yl)benzoate serving as a representative structure. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally related pyrazole derivatives provides a strong foundation for predicting its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of potential therapeutic applications, supporting quantitative data, detailed experimental methodologies, and elucidation of relevant signaling pathways.
Potential Biological Activities
Based on extensive research into pyrazole-containing compounds, the this compound scaffold is predicted to exhibit a range of biological activities, primarily centered around anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[3][5] The anti-inflammatory effects of pyrazole-containing molecules are often attributed to their ability to modulate key inflammatory mediators.[1][5]
Quantitative Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Assay | Target/Endpoint | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition |
| 3-(trifluoromethyl)-5-arylpyrazoles | COX-2 Inhibition | COX-2 Enzyme | 0.02 µM | Indomethacin | - |
| 3-(trifluoromethyl)-5-arylpyrazoles | COX-1 Inhibition | COX-1 Enzyme | 4.5 µM | Indomethacin | - |
| Pyrazole-Thiazole Hybrids | Dual COX-2/5-LOX Inhibition | COX-2 Enzyme | 0.03 µM | - | - |
| Pyrazole-Thiazole Hybrids | Dual COX-2/5-LOX Inhibition | 5-LOX Enzyme | 0.12 µM | - | - |
| Pyrazole-Pyrazoline Derivatives | Carrageenan-induced paw edema | Edema Inhibition | 28.6-30.9% | Indomethacin | - |
| FR140423 (Pyrazole Derivative) | Carrageenan-induced paw edema | Edema Reduction | 2-3 fold more potent than indomethacin | Indomethacin | - |
Anticancer Activity
A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.[7]
Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | Assay | IC50 / GI50 | Reference Compound | IC50 |
| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast Cancer) | PI3 Kinase Inhibition | 0.25 µM | Doxorubicin | 0.95 µM |
| Indole-Pyrazole Hybrids | HCT116 (Colon Cancer) | Cytotoxicity | < 23.7 µM | Doxorubicin | 24.7–64.8 µM |
| Indole-Pyrazole Hybrids | - | CDK2 Inhibition | 0.074 µM | - | - |
| 4-Cyano-1,5-diphenylpyrazoles | IGROVI (Ovarian Cancer) | Cytotoxicity | 40 nM | - | - |
| Pyrazolyl Benzoxazole Conjugates | MCF-7 (Breast Cancer) | Cytotoxicity | <0.1 µM | Doxorubicin | - |
| Pyrazolyl Benzoxazole Conjugates | A549 (Lung Cancer) | Cytotoxicity | <0.1 µM | Doxorubicin | - |
Antimicrobial Activity
The pyrazole scaffold is also a component of numerous compounds with significant antibacterial and antifungal properties.[3][8] These compounds often exert their effects by targeting essential microbial processes.[8]
Quantitative Data Summary: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Organism | Assay | MIC | Reference Compound | MIC |
| 4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | S. aureus | Broth Microdilution | 0.5 µg/mL | - | - |
| Pyrazole-Thiazole Hybrids | B. subtilis | - | 1.9 µg/mL | Ciprofloxacin | 0.9 µg/mL |
| Pyrazole Derivatives | E. coli (Gram-negative) | Broth Microdilution | 0.25 µg/mL | Ciprofloxacin | - |
| Pyrazole Derivatives | S. epidermidis (Gram-positive) | Broth Microdilution | 0.25 µg/mL | Ciprofloxacin | - |
| Pyrazole Derivatives | A. niger (Fungus) | - | 1 µg/mL | Clotrimazole | - |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[4]
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
MTT Assay for Cytotoxicity (Anticancer)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways.
Anti-inflammatory Signaling Pathway
Anticancer Signaling Pathway (Kinase Inhibition)
Conclusion
The pyrazolyl-benzoate scaffold, exemplified by this compound, represents a promising starting point for the development of novel therapeutic agents. The extensive body of research on related pyrazole derivatives strongly suggests the potential for significant anti-inflammatory, anticancer, and antimicrobial activities. The data and protocols presented in this guide provide a solid framework for initiating further investigation into this chemical class. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific mechanisms of action and to optimize their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that enhance potency and selectivity for desired biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-(1H-pyrazol-5-yl)benzoate Derivatives and Analogs for Drug Discovery Professionals
This technical guide provides a comprehensive overview of Methyl 4-(1H-pyrazol-5-yl)benzoate and its derivatives and analogs, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound and Its Significance
This compound is a heterocyclic compound featuring a pyrazole ring linked to a methyl benzoate moiety. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in several commercially available drugs. This core structure's versatility allows for extensive chemical modifications, leading to a wide range of biological activities. Derivatives of this compound have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. The most common methods involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate
One common synthetic route involves the reaction of methyl 4-(3-(dimethylamino)acryloyl)benzoate with hydrazine monohydrate in ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.
Experimental Protocol:
-
Dissolve crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in 100 mL of ethanol.
-
Add hydrazine monohydrate (1.50 mL, 30.9 mmol) to the solution.
-
Heat the reaction mixture at 50 °C for 24 hours.
-
Increase the temperature to 60 °C and continue heating for another 24 hours.
-
Add an additional 1.5 mL of hydrazine monohydrate and heat at 60 °C for a further 6 hours.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 45 °C overnight to yield methyl 4-(1H-pyrazol-3-yl)benzoate.[1]
Another method involves the esterification of 4-(1H-pyrazol-3-yl)benzoic acid with iodomethane in the presence of a base.
Experimental Protocol:
-
To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol) in 8 mL of DMF, add K2CO3 (0.66 g, 7.78 mmol) and iodomethane (0.34 g, 2.4 mmol).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC (10% MeOH/CHCl3).
-
Upon completion, dilute the mixture with 30 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to afford methyl 4-(1H-pyrazol-3-yl)benzoate.[1]
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a variety of biological activities, with a significant focus on their roles as inhibitors of key enzymes in disease pathways, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Anti-inflammatory Activity: COX-2 Inhibition
The pyrazole scaffold is a key feature of selective COX-2 inhibitors like Celecoxib.[2] These compounds exert their anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of inflammation.[3]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | >30 | [3] |
| SC-558 | COX-2 | 0.0013 | 1000 | [4] |
| Compound 4b | COX-2 | 0.35 | 137.3 | [5] |
| Compound 5f | COX-2 | 1.50 | 9.56 | [6] |
| Compound 6f | COX-2 | 1.15 | 8.31 | [6] |
| Compound 25c | COX-2 | 10.1 | - | [3] |
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives.
Anticancer Activity: VEGFR-2 Inhibition and Cytotoxicity
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Pyrazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
| Compound | Cell Line | IC50 (µM) | Target | IC50 (nM) | Reference |
| Compound 9 | MCF-7 | - | VEGFR-2 | 640 | [8] |
| Compound 20 | MCF-7 | - | VEGFR-2 | 820 | [8] |
| Compound 22 | MCF-7 | - | VEGFR-2 | 1040 | [8] |
| Compound 23 | MCF-7 | - | VEGFR-2 | 760 | [8] |
| Compound 6c | SK-MEL-28 | 3.46 | Tubulin | <1730 | [9] |
| Compound 3i | PC-3 | 1.24 | VEGFR-2 | 8.93 | |
| Compound 3a | PC-3 | 1.22 | VEGFR-2 | 38.28 | |
| Compound 3b | RKO | 9.9 | - | - | [10] |
Table 2: Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrazole Analogs.
Experimental Protocols for Biological Assays
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Procedure:
-
Reagent Preparation: Prepare all reagents, including diluting buffers, cofactors, and the fluorogenic probe, according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction:
-
To each well of a 96-well opaque microplate, add the COX assay buffer, diluted cofactor, and probe.
-
Add the diluted test compound to the respective wells. Include DMSO-only controls for total enzyme activity and a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for approximately 10 minutes.
-
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, SK-MEL-28, A549) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9][12]
Signaling Pathways and Experimental Workflows
COX-2 Inhibition Pathway
Pyrazole-based anti-inflammatory agents primarily act by inhibiting the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation, pain, and fever.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. Pyrazole derivatives can inhibit this pathway by blocking the ATP-binding site of VEGFR-2.
General Experimental Workflow for Drug Discovery
The process of discovering and developing novel pyrazole-based therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 4-(1H-pyrazol-5-yl)benzoate and its Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive review of the available scientific literature on Methyl 4-(1H-pyrazol-5-yl)benzoate (CAS Number: 179057-10-4). While the synthesis and chemical characterization of this specific compound are documented, publicly available data on its biological activities are currently limited. To provide a valuable resource for researchers, this guide also explores the significant biological activities of structurally related pyrazole derivatives, offering insights into the potential therapeutic applications of this class of compounds. Pyrazole-containing molecules are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.
Core Compound: this compound
This compound is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1]
Synthesis and Characterization
Two primary synthetic routes for this compound have been reported in the literature.
Synthesis Route 1: From 4-(1H-pyrazol-3-yl)benzoic acid
This method involves the esterification of 4-(1H-pyrazol-3-yl)benzoic acid with iodomethane.[1]
-
Experimental Protocol:
-
To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (0.30 g, 1.6 mmol) in dimethylformamide (DMF) (8 mL), potassium carbonate (K₂CO₃) (0.66 g, 7.78 mmol) is added.
-
Iodomethane (0.34 g, 2.4 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 1 hour, with progress monitored by Thin Layer Chromatography (TLC) using a 10% MeOH/CHCl₃ eluent.
-
Upon completion, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (2 x 30 mL).
-
The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
This process yields Methyl 4-(1H-pyrazol-3-yl)benzoate with a reported yield of 96% (0.31 g).[1]
-
Synthesis Route 2: From (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate
This alternative synthesis involves the cyclization of a crude enaminone with hydrazine monohydrate.[1]
-
Experimental Protocol:
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol) in ethanol (EtOH) (100 mL), hydrazine monohydrate (1.50 mL, 30.9 mmol) is added.
-
The reaction mixture is heated at 50 °C for 24 hours.
-
The temperature is then increased to 60 °C for another 24 hours.
-
An additional portion of hydrazine monohydrate (1.5 mL) is added, and heating at 60 °C is continued for a further 6 hours.
-
After cooling, the reaction mixture is concentrated and dried in a vacuum oven at 45 °C overnight.
-
This procedure yields Methyl 4-(1H-pyrazol-3-yl)benzoate as an orange solid in quantitative yield (8.15 g).[1]
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Melting Point | 106 °C (decomposition)[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[1] |
| ¹H NMR (DMSO-d₆) | δ 13.10 (br s, 1H), 7.98 (m, 4H), 7.80 (br s, 1H), 6.83 (d, J = 2.2 Hz, 1H), 3.86 (s, 3H)[1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14, 22.46[1] |
| EIMS (m/z) | 202[1] |
Biological Activities of Structurally Related Pyrazole Derivatives
While no specific biological activity has been reported for this compound, numerous studies have demonstrated a wide range of pharmacological effects for its structural analogs. This section reviews the key biological activities of these related compounds.
Anticancer Activity
Various pyrazole derivatives have been investigated for their potential as anticancer agents.
-
Experimental Protocol (MTT Assay):
-
Cancer cell lines (e.g., prostate, breast, cervical, colon) are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Adriamycin, Doxorubicin).
-
After a specified incubation period (e.g., 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are calculated.[2]
-
| Compound Class | Cell Lines Tested | Key Findings |
| Quinolin-2(1H)-one-based pyrazoles | HeLa, HCT-116, HCT-8 (cervical and colon cancer) | Showed cytotoxic effects against the tested cancer cell lines.[2] |
| Ferrocene-pyrazole hybrids | HCT-116, PC-3, HL60, SNB19 (colon, prostate, leukemia, astrocytoma) | One derivative exhibited significant anticancer activity with IC₅₀ values of 3.12 µM in HCT-116 cells and 6.81 µM in HL60 cells.[2] |
| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | RKO (colorectal carcinoma) | Several derivatives proved to be cytotoxic. One compound showed potent radical scavenging activity (IC₅₀ of 6.2 ± 0.6 µM) and cytotoxicity against RKO cells (IC₅₀ of 9.9 ± 1.1 μM), inducing p53-mediated apoptosis.[3] |
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been explored against both Gram-positive and Gram-negative bacteria.
-
Experimental Protocol (Disk Diffusion Method):
-
A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a suitable agar medium.
-
Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
A standard antibiotic is used as a positive control.
-
The plates are incubated under appropriate conditions.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.
-
| Compound Class | Bacterial Strains Tested | Key Findings |
| Substituted pyrazole molecules including carbazone and thiazolidine derivatives | Gram-positive and Gram-negative bacteria | Some compounds showed moderate antibacterial activity. Two compounds were identified as highly active in both biological assays and molecular docking simulations, suggesting their potential as new antibacterial agents.[4] |
| Pyrazole derivatives | E. coli, P. aeruginosa (Gram-negative), S. aureus (Gram-positive), C. albicans (fungus) | A study on pyrazoline and pyrazole derivatives showed antimicrobial activity against the tested strains using the agar diffusion method.[5] |
Carbonic Anhydrase Inhibition
Certain pyrazole-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases.
-
Experimental Protocol (Spectrophotometric Assay):
-
The assay is performed in a tris-base buffer (pH 7.4) containing ZnCl₂.
-
A solution of the synthesized compound and the enzyme solution are added to each well of a microplate.
-
The mixture is incubated at 25 °C for 10 minutes.
-
The substrate (prepared in acetonitrile) is added to initiate the reaction.
-
The reaction is incubated at 25 °C for 30 minutes.
-
The absorbance is measured spectrophotometrically to determine the inhibitory activity. The IC₅₀ values are then calculated.[6]
-
| Compound Class | hCA Isoforms Tested | Key Findings |
| Pyrazole-based benzene sulfonamides | hCAII, hCAIX, hCAXII | Several derivatives were found to be more active inhibitors than the standard drug acetazolamide. One compound inhibited hCAII at a submicromolar level (IC₅₀ = 0.24 ± 0.18 μM). The substitution pattern on the pyrazole ring influenced the activity and selectivity against different isoforms.[6] |
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Several derivatives showed interesting inhibition activity towards cytosolic isoforms hCA I and hCA II. Some compounds were more potent than acetazolamide against hCA I.[7] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Biological activities of pyrazole derivatives.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical properties. While direct biological data for this specific molecule is lacking in the current literature, the extensive research on structurally similar pyrazole derivatives highlights the significant potential of this chemical class in drug discovery. The documented anticancer, antibacterial, and carbonic anhydrase inhibitory activities of its analogs suggest that this compound and its future derivatives are promising candidates for further pharmacological investigation. This guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related pyrazole compounds.
References
- 1. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of an enaminone intermediate from methyl 4-acetylbenzoate, which is subsequently cyclized with hydrazine to yield the target pyrazole.
The protocols detailed below are based on established chemical principles for enaminone and pyrazole formation, providing a reliable method for laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Step 1: Synthesis of (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate This step involves the condensation of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
-
Step 2: Synthesis of this compound The enaminone intermediate is then reacted with hydrazine monohydrate, which undergoes cyclization to form the final pyrazole product.
Experimental Protocols
Step 1: Synthesis of (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate
This protocol describes the formation of the key enaminone intermediate.
Materials:
-
Methyl 4-acetylbenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
Procedure:
-
To a solution of methyl 4-acetylbenzoate in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the cyclization of the enaminone intermediate to the final product.[1]
Materials:
-
Crude (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate in ethanol, add hydrazine monohydrate.[1]
-
Heat the reaction at 50°C for 24 hours.[1]
-
Increase the reaction temperature to 60°C and continue heating for another 24 hours. If the reaction is not complete, additional hydrazine monohydrate can be added, and heating continued for another 6 hours.[1]
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.[1]
-
Dilute the residue with water and extract with ethyl acetate.[1]
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.[1]
-
The crude product can be further purified by vacuum oven drying or recrystallization to yield this compound as a solid.[1]
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Quantity | Solvent | Temperature (°C) | Time (h) |
| 1 | Methyl 4-acetylbenzoate | 178.18 | 28.1 | 5.0 g | Toluene | Reflux | 4 - 6 |
| 1 | DMF-DMA | 119.16 | 30.9 | 3.68 g (4.1 mL) | - | Reflux | 4 - 6 |
| 2 | (E)-Methyl 4-(3-(dimethylamino)acryloyl)benzoate | 233.26 | 28.1 | (from Step 1) | Ethanol (100 mL) | 50 then 60 | 48 - 54 |
| 2 | Hydrazine monohydrate | 50.06 | 30.9 + 30.9 | 1.50 mL + 1.50 mL | - | 50 then 60 | 48 - 54 |
Table 2: Product Yield and Characterization
| Product | Form | Yield | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | EIMS m/z |
| This compound | Orange Solid | ~96% | 106 (dec.) | 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H)[1] | 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14[1] | 202 |
Experimental Workflow Diagram
Caption: Two-step synthesis workflow.
References
The Versatile Intermediate: Methyl 4-(1H-pyrazol-5-yl)benzoate in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research, the identification and utilization of versatile chemical intermediates are paramount to the successful development of novel therapeutics. Methyl 4-(1H-pyrazol-5-yl)benzoate has emerged as a significant building block in drug discovery, offering a scaffold for the synthesis of a new generation of targeted therapies, particularly in oncology and inflammatory diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this pivotal intermediate.
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[1] Its presence is associated with a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] this compound provides a strategic advantage in drug design, featuring a reactive ester for further chemical modification and a pyrazole ring system known for its favorable interactions with biological targets.[3]
Tautomerism: A Key Consideration
It is crucial to note that 3- and 5-substituted pyrazoles exist as tautomers, often in equilibrium. In the case of this compound, it readily interconverts with its tautomer, Methyl 4-(1H-pyrazol-3-yl)benzoate. For the purposes of synthesis and biological activity, these forms are often considered interchangeable, and the specific isomer observed may depend on the physical state and solvent.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
For instance, this intermediate is a key precursor for the synthesis of inhibitors of c-Jun N-terminal kinase (JNK) and c-Met, both of which are important targets in oncology.[4][5] The following sections detail the synthesis of this intermediate and its subsequent elaboration into a potential kinase inhibitor.
Data Presentation
Table 1: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate - Method Comparison
| Method | Starting Materials | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| Cyclization | (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate | Hydrazine monohydrate | Ethanol | 30 hours | Quantitative | Not Specified | [6] |
| Esterification | 4-(1H-pyrazol-3-yl)benzoic acid | Iodomethane, K2CO3 | DMF | 1 hour | 96% | Not Specified | [6] |
Table 2: Biological Activity of a Representative Pyrazole-based Kinase Inhibitor
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative | c-Met | 4.27 ± 0.31 | HepG-2 | 3.42 ± 1.31 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate via Cyclization
Materials:
-
(E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (28.1 mmol)
-
Hydrazine monohydrate (30.9 mmol)
-
Ethanol (100 mL)
Procedure:
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate in ethanol, add hydrazine monohydrate.[6]
-
Heat the reaction mixture at 50 °C for 24 hours.[6]
-
Increase the temperature to 60 °C and continue heating for an additional 6 hours.[6]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 45 °C overnight to yield Methyl 4-(1H-pyrazol-3-yl)benzoate.[6]
Protocol 2: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate via Esterification
Materials:
-
4-(1H-pyrazol-3-yl)benzoic acid (1.6 mmol)
-
Iodomethane (2.4 mmol)
-
Potassium carbonate (K2CO3) (7.78 mmol)
-
Dimethylformamide (DMF) (8 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-(1H-pyrazol-3-yl)benzoic acid in DMF, add potassium carbonate and iodomethane.[6]
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 30 mL).[6]
-
Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.[6]
-
Filter the solution and concentrate under reduced pressure to afford Methyl 4-(1H-pyrazol-3-yl)benzoate.[6]
Visualizations
Conclusion
This compound stands as a valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the inherent biological relevance of the pyrazole scaffold make it an attractive starting point for the development of novel therapeutics, particularly potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical entity in their drug development programs.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 4-(1H-pyrazol-5-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its versatile structure allows for various substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This document provides detailed application notes and protocols for the use of Methyl 4-(1H-pyrazol-5-yl)benzoate as a key building block in the synthesis of potential kinase inhibitors. We present a proposed synthetic route to a novel inhibitor, detailed experimental procedures, quantitative data for related compounds, and visualizations of relevant signaling pathways.
Proposed Kinase Inhibitor Synthesis
While direct synthesis of a kinase inhibitor from this compound has not been extensively documented, a plausible synthetic route can be designed based on established organic chemistry reactions. The proposed strategy involves an initial N-arylation of the pyrazole ring followed by hydrolysis of the methyl ester and subsequent amide coupling to introduce a solubilizing group and a moiety to interact with the solvent-exposed region of the kinase ATP-binding pocket.
A proposed target kinase inhibitor, N-(pyridin-2-ylmethyl)-4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide , is designed to mimic the core structures of known pyrazole-based kinase inhibitors that often feature a substituted pyrazole linked to an aromatic core, which in turn is connected to a group that interacts with the hinge region of the kinase.
Quantitative Data: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazole-based compounds against different protein kinases, demonstrating the potential of this scaffold in kinase inhibitor design.
Table 1: IC50 Values of Pyrazole-Based Inhibitors Against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | [4] |
| CLK1 | - | [4] | |
| DYRK1A | - | [4] | |
| CDK9 | - | [4] | |
| Aminopyrazole Derivatives | JNK3 | 18.5-fold selective vs JNK1 | [5] |
| Pyrazole-based p38 Inhibitor | p38α | 38 | [6] |
| Pyrazole Analogues | Aurora A | 780 | [7][8] |
| Aurora B | 583 | [9] | |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2 | 166 | [9] |
| JAK3 | 57 | [9] | |
| Pyrazoline Derivatives | EGFR | 574 | [10] |
| HER2 | 253 | [10] | |
| VEGFR2 | 135 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from a known synthesis of the title compound.
Materials:
-
4-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester
-
Hydrazine monohydrate
-
Ethanol (EtOH)
Procedure:
-
Dissolve crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate in ethanol.
-
Add hydrazine monohydrate to the solution.
-
Heat the reaction mixture at 50-60 °C for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Proposed Synthesis of N-(pyridin-2-ylmethyl)-4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide
This multi-step protocol outlines the proposed synthesis of a novel kinase inhibitor from the starting material.
Step 1: N-Arylation of this compound
This step is based on general copper-catalyzed N-arylation procedures for pyrazoles.[2][4][11]
Materials:
-
This compound
-
4-Iodopyridine or 4-Bromopyridine
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-iodopyridine, CuI, the diamine ligand, and K2CO3.
-
Add the anhydrous solvent and stir the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Methyl 4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoate .
Step 2: Saponification of the Methyl Ester
Materials:
-
Methyl 4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol / Water
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an aqueous solution of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoic acid .
Step 3: Amide Coupling
This step utilizes standard amide coupling reagents.[10][12]
Materials:
-
4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoic acid
-
2-(Aminomethyl)pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add 2-(aminomethyl)pyridine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final product, N-(pyridin-2-ylmethyl)-4-(1-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide .
Protocol 3: Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to determine the IC50 of a compound against a purified kinase.[13][14][15]
Materials:
-
Purified target kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Test compound (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the kinase and the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes).
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the terbium-labeled antibody to detect the phosphorylated substrate.
-
Incubate for a final period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., for terbium donor and fluorescein acceptor).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 4: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.[16][17][18]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase and/or substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a defined period. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.
Caption: The p38 MAPK signaling pathway, a target for pyrazole-based inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hepatochem.com [hepatochem.com]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-(1H-pyrazol-5-yl)benzoate in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Note on Chemical Structure: While the topic specifies "Methyl 4-(1H-pyrazol-5-yl)benzoate," literature searches yielded more substantial information for its regioisomer, Methyl 4-(1H-pyrazol-3-yl)benzoate . This document will proceed with the available information on pyrazole derivatives, which is broadly applicable to compounds of this class, including the specified molecule. The provided protocols are standard methods for evaluating the anti-inflammatory potential of novel chemical entities.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their wide range of pharmacological activities, most notably as anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and the modulation of pro-inflammatory cytokines. This document provides a comprehensive overview of the application of pyrazole derivatives, with a focus on the evaluation of compounds like this compound, as potential anti-inflammatory agents. Detailed protocols for essential in vitro and in vivo assays are provided to guide researchers in the screening and characterization of these compounds.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of many pyrazole-containing compounds are primarily attributed to their ability to inhibit the COX-2 enzyme.[3] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, pyrazole derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, pyrazole derivatives have been shown to suppress the production of other critical inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), in cellular models of inflammation.[5][6] This multi-faceted approach to dampening the inflammatory response makes them attractive candidates for the development of novel anti-inflammatory therapeutics.
Quantitative Data for Pyrazole Derivatives
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrids | 5f (Trimethoxy derivative) | >100 | 1.50 | >66.7 | [5] |
| Pyrazole-pyridazine hybrids | 6f (Trimethoxy derivative) | >100 | 1.15 | >86.9 | [5] |
| Dihydropyrazole Derivatives | 4b | 48.05 ± 2.61 | 0.35 ± 0.02 | 137.3 | [7] |
| Celecoxib (Reference) | - | 5.42 ± 0.23 | 2.16 ± 0.11 | 2.51 | [5] |
| Celecoxib (Reference) | - | 60.7 ± 3.42 | 0.41 ± 0.03 | 145.8 | [7] |
Table 2: Inhibition of Pro-inflammatory Mediators by Pyrazole Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of PGE2 | Reference |
| Pyrazole-pyridazine hybrid (6f) | 50 | 70% | 78% | 64% | [5] |
| Pyrazole-pyridazine hybrid (6e) | 50 | 65% | 65% | 60% | [5] |
| Pyrazole-pyridazine hybrid (5f) | 50 | 48% | 62% | 44% | [5] |
| Celecoxib (Reference) | 50 | 75% | 83% | 69% | [5] |
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound Class | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Pyrazole Derivatives | 10 | 3 h | 65-80% | |
| Indomethacin (Reference) | 10 | 3 h | 55% | |
| Pyrazoline 2d | Not specified | Not specified | Potent activity | [8] |
| Pyrazoline 2e | Not specified | Not specified | Potent activity | [8] |
Signaling Pathways and Experimental Workflows
Inflammatory Signaling Pathway in Macrophages
Caption: LPS-induced pro-inflammatory signaling cascade and potential targets of pyrazole derivatives.
In Vitro Anti-inflammatory Screening Workflow
Caption: Experimental workflow for in vitro evaluation of anti-inflammatory activity.
In Vivo Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compound at various concentrations.
-
In a 96-well plate, add in triplicate:
-
100% Initial Activity wells: Assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor wells: Test compound, heme, and enzyme (COX-1 or COX-2).
-
Background wells: Assay buffer and heme (no enzyme).
-
-
Incubate the plate for 5-10 minutes at 25°C.
-
Add the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5 minutes.
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated as: [1 - (Rate of Inhibitor Well / Rate of 100% Initial Activity Well)] * 100.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well culture plate
Procedure:
-
Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxic effects of the compound.[4]
Measurement of PGE2, TNF-α, and IL-6 Production (ELISA)
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (from the same experiment as the Griess assay)
-
Commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[7][9][10][11][12][13][14][15][16][17]
-
General ELISA Principle:
-
Coat a 96-well plate with a capture antibody specific for the analyte (PGE2, TNF-α, or IL-6).
-
Block non-specific binding sites.
-
Add standards and supernatant samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody (often biotinylated).
-
Add an enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate solution to develop a color.
-
Stop the reaction and measure the absorbance.
-
-
Calculate the concentration of the analyte in the samples based on the standard curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.[5][8][18][19][20]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and vehicle
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle via the desired route (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the change in paw volume.
Conclusion
The pyrazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and data presented here provide a framework for the systematic evaluation of "this compound" and other related pyrazole derivatives. By employing these standardized in vitro and in vivo assays, researchers can effectively characterize the anti-inflammatory profile of new chemical entities, elucidate their mechanisms of action, and identify promising lead candidates for further preclinical and clinical development.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-(1H-pyrazol-5-yl)benzoate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific agrochemical application data for Methyl 4-(1H-pyrazol-5-yl)benzoate is not extensively documented in publicly available literature, the pyrazole moiety is a well-established and highly significant scaffold in the development of modern agrochemicals. Pyrazole derivatives have demonstrated a broad spectrum of activity, functioning as herbicides, fungicides, and insecticides. This document provides a detailed overview of the potential applications, relevant experimental protocols, and known mechanisms of action associated with pyrazole-based agrochemicals, which can serve as a foundational guide for the research and development of this compound and its analogues.
Potential Agrochemical Applications
Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following agrochemical areas:
-
Fungicidal Activity: Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are effective against a wide range of fungal pathogens.
-
Herbicidal Activity: Certain pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis, leading to bleaching and death of weeds.
-
Insecticidal Activity: N-phenylpyrazole insecticides are known to target the insect nervous system, often by modulating ryanodine receptors, leading to uncontrolled calcium release and paralysis.
Quantitative Data for Analogous Pyrazole Derivatives
The following tables summarize quantitative data for various pyrazole derivatives, providing a reference for the potential efficacy of new compounds like this compound.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives (SDHIs)
| Compound/Reference Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| Boscalid | Rhizoctonia solani | 0.94 | [1] |
| Fluopyram | Fusarium graminearum | 9.37 | [1] |
| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | [1] |
| Pyrazole Carboxamide 7ai | Rhizoctonia solani | 0.37 | [2] |
| Pyrazole Carboxamide SCU3038 | Rhizoctonia solani | 0.016 | [3] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound/Reference Compound | Target Weed | Inhibition (%) at 150 g a.i./ha | Reference |
| Pyrazole Amide 26 | Digitaria sanguinalis | >80% | [4] |
| Pyrazole Amide 26 | Setaria viridis | >80% | [4] |
| Phenylpyridine Pyrazole 6a | Digitaria sanguinalis | 50-60% | [5] |
| Phenylpyridine Pyrazole 6c | Abutilon theophrasti | 50-60% | [5] |
Table 3: Insecticidal Activity of N-Phenylpyrazole Derivatives
| Compound/Reference Compound | Target Pest | LC50 (mg/L) | Reference |
| N-pyridylpyrazole 7g | Plutella xylostella | 5.32 | [6] |
| N-pyridylpyrazole 7g | Spodoptera exigua | 6.75 | [6] |
| N-Phenylpyrazole IV p | Plutella xylostella | 4.5 times more potent than chlorantraniliprole | [7] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and bio-evaluation of pyrazole derivatives in an agrochemical context.
Protocol 1: Synthesis of Pyrazole Derivatives
This protocol describes a general method for the synthesis of pyrazole carboxamides, which can be adapted for the synthesis of this compound derivatives.
Objective: To synthesize novel pyrazole carboxamide derivatives for agrochemical screening.
Materials:
-
Substituted pyrazole carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Acid Chloride Formation: A mixture of the substituted pyrazole carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: The crude acid chloride is dissolved in anhydrous dichloromethane. To this solution, a substituted aniline (1.0 eq) and triethylamine (1.2 eq) are added dropwise at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Characterization: The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antifungal Assay
This protocol outlines the mycelium growth rate method to assess the antifungal activity of synthesized compounds.
Objective: To determine the in vitro antifungal efficacy (EC50) of test compounds against various plant pathogenic fungi.
Materials:
-
Synthesized pyrazole compounds
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Commercial fungicide (e.g., Boscalid) as a positive control
Procedure:
-
Stock Solution Preparation: A stock solution of each test compound is prepared in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: The test compounds are added to molten PDA medium to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing DMSO without any compound is also prepared.
-
Inoculation: A mycelial disc (5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at 25 ± 1 °C in the dark.
-
Data Collection: The diameter of the fungal colony is measured when the mycelial growth in the control plate reaches the edge of the plate.
-
Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] × 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) is determined by probit analysis.
Protocol 3: Herbicidal Activity Assay (Post-emergence)
This protocol describes a greenhouse assay to evaluate the post-emergence herbicidal activity of the compounds.
Objective: To assess the herbicidal efficacy of test compounds on various weed species after they have germinated.
Materials:
-
Synthesized pyrazole compounds
-
Pots with soil
-
Seeds of target weeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)
-
Acetone
-
Tween-20 (surfactant)
-
Commercial herbicide as a positive control
-
Spray bottle
Procedure:
-
Plant Cultivation: Weed seeds are sown in pots containing soil and grown in a greenhouse until they reach the 2-3 leaf stage.
-
Test Solution Preparation: The test compounds are dissolved in acetone and then diluted with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations (e.g., 150 g a.i./ha).
-
Application: The test solutions are uniformly sprayed onto the foliage of the weed seedlings. A control group is sprayed with the acetone-water-surfactant solution without the test compound.
-
Evaluation: The plants are returned to the greenhouse and observed for herbicidal effects (e.g., bleaching, necrosis, growth inhibition) over a period of 14-21 days.
-
Data Analysis: The herbicidal activity is visually assessed and rated on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete kill.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known mechanisms of action for different classes of pyrazole-based agrochemicals.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Alkylation of Methyl 4-(1H-pyrazol-5-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. N-substituted pyrazoles are key components in numerous FDA-approved drugs.[1][2] Methyl 4-(1H-pyrazol-5-yl)benzoate is a versatile building block, and its N-alkylation is a critical step in the development of various therapeutic agents. A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, which can result in either N1- or N2-substituted products. The specific regioisomer formed is crucial as it dictates the molecule's three-dimensional structure and its subsequent biological activity.
The regiochemical outcome of the N-alkylation of pyrazoles is influenced by several factors, including the choice of base, solvent, the nature of the alkylating agent, and the reaction temperature.[2][3] Generally, for 3-substituted pyrazoles, N-alkylation under basic conditions tends to favor the N1 position due to steric hindrance.[4] This document provides detailed protocols for the N-alkylation of this compound using various methodologies to address the challenge of regioselectivity.
Experimental Protocols
Three distinct protocols for the N-alkylation of this compound are presented below. These methods offer different approaches to achieve N-alkylation, each with its own advantages in terms of reaction conditions, scalability, and potential for regiocontrol.
Protocol 1: Classical Base-Mediated N-Alkylation
This protocol describes a general and widely used procedure for the N-alkylation of pyrazoles using an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMSO, add potassium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole regioisomers.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides a milder alternative to strong bases, utilizing a Brønsted acid catalyst with a trichloroacetimidate electrophile.[5][7][8]
Materials:
-
This compound
-
Alkyl trichloroacetimidate (1.1 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask, combine this compound (1.0 equiv), the alkyl trichloroacetimidate (1.1 equiv), and camphorsulfonic acid (0.1 equiv).
-
Add dry 1,2-dichloroethane to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers an efficient method for N-alkylation, often under mild conditions and with simplified work-up.[5][9]
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Toluene or solvent-free conditions
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Mix this compound (1.0 equiv), the alkyl halide (1.2 equiv), powdered potassium hydroxide (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).
-
The reaction can be performed neat (solvent-free) or in a solvent such as toluene.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add water to the reaction mixture and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound using the protocols described above. The data is illustrative and may vary based on the specific alkylating agent and reaction scale.
Table 1: Base-Mediated N-Alkylation with Various Alkylating Agents
| Entry | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | Iodomethane | 25 | 12 | 92 | >95:5 |
| 2 | Ethyl Iodide | 25 | 18 | 88 | 90:10 |
| 3 | Benzyl Bromide | 50 | 8 | 95 | >95:5 |
| 4 | Allyl Bromide | 25 | 12 | 85 | 92:8 |
Table 2: Acid-Catalyzed N-Alkylation with Various Alkyl Trichloroacetimidates
| Entry | Alkyl Group | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | Benzyl | 25 | 6 | 85 | 85:15 |
| 2 | Phenethyl | 25 | 8 | 82 | 88:12 |
| 3 | Isopropyl | 25 | 12 | 75 | 70:30 |
Table 3: N-Alkylation under Phase-Transfer Catalysis
| Entry | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | Iodomethane | 25 | 6 | 94 | >95:5 |
| 2 | Ethyl Iodide | 40 | 10 | 90 | 93:7 |
| 3 | Benzyl Bromide | 40 | 6 | 96 | >95:5 |
Visualizations
The following diagrams illustrate the general workflow and logical relationships of the N-alkylation protocols.
Caption: General workflow for the N-alkylation of this compound.
Caption: Comparison of different N-alkylation protocols and their key features.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-(1H-pyrazol-5-yl)benzoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a privileged scaffold in medicinal chemistry. Methyl 4-(1H-pyrazol-5-yl)benzoate is a bifunctional building block that combines the versatile pyrazole core with a benzoate moiety, offering multiple reaction sites for the construction of more complex molecular architectures. The presence of the ester group allows for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, while the pyrazole ring provides sites for N-alkylation, N-arylation, and participation in cycloaddition reactions. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which are known for their significant biological activities.
Synthesis of this compound
A common and effective method for synthesizing 5-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. For the synthesis of this compound, a suitable precursor is a β-keto ester derived from methyl benzoate. A plausible synthetic route starts from methyl 4-acetylbenzoate, which can be converted to the corresponding 1,3-dicarbonyl equivalent, followed by cyclization with hydrazine.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-acetylbenzoate
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Methyl 4-(3-oxobutanoyl)benzoate (β-keto ester):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add a mixture of methyl 4-acetylbenzoate (1.0 eq) and diethyl carbonate (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Acidify the residue with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude β-keto ester, which can be used in the next step without further purification.
-
-
Synthesis of this compound:
-
Dissolve the crude methyl 4-(3-oxobutanoyl)benzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
| Step | Reactants | Reagents/Solvents | Time (h) | Temperature | Yield (%) |
| 1 | Methyl 4-acetylbenzoate, Diethyl carbonate | NaOEt, Ethanol | 4-6 | Reflux | 75-85 (crude) |
| 2 | Methyl 4-(3-oxobutanoyl)benzoate, Hydrazine hydrate | Ethanol | 12-16 | Room Temp. | 60-70 |
Application as a Building Block: Synthesis of Pyrazolo[1,5-a]pyrimidines
This compound is an excellent precursor for the synthesis of various fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which often exhibit a wide range of biological activities. The synthesis typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. Therefore, the ester group of this compound can be transformed into an amino group to facilitate this cyclization.
Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (NH₃)
-
Bromine (Br₂)
-
Acetylacetone
-
Glacial acetic acid
Procedure:
-
Hydrolysis to 4-(1H-Pyrazol-5-yl)benzoic acid:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and 10% aqueous NaOH.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and acidify with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Amidation to 4-(1H-Pyrazol-5-yl)benzamide:
-
Suspend the carboxylic acid (1.0 eq) in excess thionyl chloride and reflux for 2 hours.
-
Remove the excess SOCl₂ under reduced pressure.
-
Carefully add the crude acid chloride to a cooled concentrated aqueous ammonia solution.
-
Stir vigorously and collect the precipitated amide by filtration.
-
-
Hofmann Rearrangement to 5-(4-Aminophenyl)-1H-pyrazole:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Add bromine (1.0 eq) slowly to the cold NaOH solution.
-
Add the amide (1.0 eq) to the freshly prepared sodium hypobromite solution.
-
Warm the mixture gently and then heat to 70-80 °C for 1-2 hours.
-
Cool the reaction mixture and extract the aminopyrazole with a suitable organic solvent (e.g., ethyl acetate).
-
-
Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine:
-
Dissolve the aminopyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | This compound | NaOH, HCl | 4-(1H-Pyrazol-5-yl)benzoic acid | >90 |
| 2 | 4-(1H-Pyrazol-5-yl)benzoic acid | SOCl₂, NH₃(aq) | 4-(1H-Pyrazol-5-yl)benzamide | 80-90 |
| 3 | 4-(1H-Pyrazol-5-yl)benzamide | Br₂, NaOH | 5-(4-Aminophenyl)-1H-pyrazole | 50-60 |
| 4 | 5-(4-Aminophenyl)-1H-pyrazole | Acetylacetone, Acetic acid | 2,7-Dimethyl-5-(4-aminophenyl)pyrazolo[1,5-a]pyrimidine | 70-80 |
Alternative Applications: N-Functionalization
The pyrazole ring of this compound can undergo N-alkylation or N-arylation, providing another avenue for creating diverse heterocyclic structures. For instance, N-amination followed by cycloaddition with a suitable partner can lead to the formation of triazolo-fused systems.
General Workflow for N-Functionalization and Subsequent Cyclization
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its dual functionality allows for sequential or orthogonal chemical transformations, making it an attractive starting material for the construction of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this pyrazole derivative and to develop novel compounds with desired biological or physical properties. The straightforward synthesis of the parent molecule and its subsequent elaboration into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines highlight its utility in modern synthetic organic chemistry.
Application Notes and Protocols: Methyl 4-(1H-pyrazol-5-yl)benzoate in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The pyrazole scaffold serves as a versatile template for the design of novel therapeutic agents that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from pyrazole-based scaffolds, with a focus on structures related to Methyl 4-(1H-pyrazol-5-yl)benzoate. While direct synthesis from this specific starting material is not extensively documented in the available literature for anticancer applications, the following protocols are based on closely related and well-studied pyrazole-containing compounds, offering a comprehensive guide for researchers in this field.
Featured Application: Synthesis and Evaluation of Pyrazole Derivatives as Tubulin Polymerization Inhibitors
This section details the synthesis of a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives and their evaluation as potential anticancer agents. One of the most active compounds in a representative study was found to inhibit tubulin polymerization, a clinically validated target for cancer therapy.[1]
Data Presentation: In Vitro Cytotoxicity
The synthesized pyrazole derivatives were evaluated for their growth inhibitory activity against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) values are summarized in the table below.
| Compound ID | Substitution on Phenylamino Ring | K562 (Leukemia) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) |
| 5a | 4-fluoro | >40 | 1.9 | 0.82 |
| 5b | 3-methoxycarbonyl | 0.021 | 1.7 | 0.69 |
| 5c | 3-methylcarbamoyl | 0.22 | 3.5 | 1.9 |
| 5d | 3-carbamoyl | 0.051 | 2.5 | 1.3 |
| 5e | 3-cyano | 0.083 | 2.1 | 1.1 |
| ABT-751 (Control) | - | 0.21 | 0.048 | 0.35 |
Data sourced from Cui, Y.-J., et al. (2015).[1]
Experimental Protocols
Synthesis of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol Derivatives (5a-e)
This protocol is adapted from the synthesis of benzofuropyrazole derivatives where the title compounds were isolated as co-products.[1]
Materials:
-
6-methoxybenzofuran-3(2H)-one (3)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted phenyl isothiocyanate
-
Hydrazine hydrate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 6-methoxybenzofuran-3(2H)-one (3) (100 mg, 0.6 mmol) in anhydrous THF (5 mL) at -78 °C, add LiHMDS (1.0 M in THF, 0.7 mL, 0.7 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the corresponding substituted phenyl isothiocyanate (0.7 mmol) to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Add hydrazine hydrate (0.3 mL, 4.8 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 5 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/EtOAc gradient to isolate the desired 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives (5a-e).
In Vitro Cell Growth Inhibitory Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Tubulin Polymerization Inhibitory Assay
This assay is used to determine if the mechanism of anticancer activity involves the inhibition of tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)
-
Test compounds
-
ABT-751 (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 340 nm over time.
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the manufacturer's instructions.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate tubulin polymerization by incubating the mixture at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined. The most active compound, 5b , was found to inhibit tubulin polymerization with an IC₅₀ of 7.30 μM.[1]
Visualizations
Experimental Workflow: Synthesis and Evaluation
References
Application Notes and Protocols for the Development of Antimicrobial Compounds Based on Methyl 4-(1H-pyrazol-5-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Methyl 4-(1H-pyrazol-5-yl)benzoate as a scaffold for the development of novel antimicrobial agents. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document outlines a generalized synthetic approach, detailed protocols for antimicrobial screening, and presents illustrative data from structurally related pyrazole derivatives to guide future research.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole nucleus is a key pharmacophore in several approved drugs.
This compound is a promising, yet underexplored, starting point for the synthesis of a library of pyrazole-based compounds. Its structure combines the biologically active pyrazole ring with a benzoate moiety, which can be readily modified to explore structure-activity relationships (SAR) and optimize antimicrobial potency.
Synthesis of this compound Derivatives
Proposed Synthetic Pathway:
A common method for synthesizing 3- or 5-substituted pyrazoles is the condensation of a chalcone derivative with hydrazine.
Caption: Proposed synthetic workflow for Methyl 4-(pyrazol-yl)benzoate derivatives.
Experimental Protocol: Synthesis of a Methyl 4-(5-aryl-1H-pyrazol-3-yl)benzoate Derivative (General Procedure)
-
Chalcone Synthesis:
-
To a stirred solution of Methyl 4-acetylbenzoate (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the chalcone intermediate.
-
-
Pyrazole Formation:
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired Methyl 4-(5-aryl-1H-pyrazol-3-yl)benzoate derivative.
-
Antimicrobial Activity Screening
The following protocols are standard methods for evaluating the antimicrobial efficacy of newly synthesized compounds.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
3.2. Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
The following table summarizes the MIC values for various pyrazole derivatives against common bacterial and fungal strains, as reported in the literature. This data is provided for comparative purposes to highlight the potential antimicrobial activity within this class of compounds.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus | 0.78 - 1.56 | |
| Naphthyl-substituted pyrazole-derived hydrazones | A. baumannii | 0.78 - 1.56 | |
| Coumarin-substituted pyrazole derivatives | S. aureus | 1.56 - 6.25 | |
| Coumarin-substituted pyrazole derivatives | P. aeruginosa | 1.56 - 6.25 | |
| Thiazolo-pyrazole derivatives | MRSA | as low as 4 | |
| Pyrazole-imidazole-triazole hybrids | S. aureus | low µmol/mL range | |
| Pyrazole-imidazole-triazole hybrids | E. coli | low µmol/mL range | |
| Pyrazole-imidazole-triazole hybrids | P. aeruginosa | low µmol/mL range |
Potential Mechanism of Action
Several studies on pyrazole-based antimicrobial agents suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes. A prominent target identified for some pyrazole derivatives is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication.
Caption: Proposed mechanism of action involving DNA gyrase inhibition.
Experimental Protocol: DNA Gyrase Inhibition Assay (General Outline)
-
Obtain purified DNA gyrase from the target bacterial species.
-
Perform a supercoiling assay in the presence and absence of the test compound. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Use a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
Analyze the results by agarose gel electrophoresis. Inhibition of supercoiling in the presence of the test compound indicates activity against DNA gyrase.
Conclusion and Future Directions
This compound represents a valuable starting scaffold for the development of novel antimicrobial agents. The synthetic and screening protocols provided in these application notes offer a framework for the systematic exploration of its derivatives. Future research should focus on:
-
Synthesis and characterization of a diverse library of derivatives with modifications at the pyrazole and benzoate rings.
-
Comprehensive antimicrobial screening against a broad panel of clinically relevant pathogens, including MDR strains.
-
Structure-activity relationship (SAR) studies to identify key structural features responsible for potent antimicrobial activity.
-
Mechanism of action studies to elucidate the specific molecular targets of the most promising compounds.
-
In vivo efficacy and toxicity studies for lead candidates.
By following these guidelines, researchers can effectively investigate the potential of this compound and its analogues as a new class of much-needed antimicrobial therapeutics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate. Our aim is to facilitate the optimization of reaction yields and purity through detailed experimental protocols and targeted troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a common issue and can be attributed to several factors:
-
Incomplete reaction: The initial formation of the enaminone intermediate or the subsequent cyclization with hydrazine may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable tool for improving yields and reducing reaction times.[1]
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for the reaction.
-
Troubleshooting: Experiment with different solvents. While the protocol below suggests ethanol, other solvents like methanol or acetic acid can be explored. The reaction temperature for the cyclization step is critical; ensure it is maintained appropriately.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the regioisomeric product, Methyl 4-(1H-pyrazol-3-yl)benzoate.
-
Troubleshooting: The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl precursors (or their enaminone equivalents) is influenced by the reaction conditions. Adjusting the pH can alter the initial site of hydrazine attack.
-
-
Purity of Starting Materials: Impurities in the starting materials, such as methyl 4-acetylbenzoate, N,N-dimethylformamide dimethyl acetal, or hydrazine, can lead to side reactions and lower yields.
-
Troubleshooting: Ensure all reagents are of high purity and are handled under appropriate conditions (e.g., anhydrous conditions if necessary).
-
Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation?
A2: The formation of a regioisomeric mixture is a frequent challenge in pyrazole synthesis when using unsymmetrical precursors. The reaction of the enaminone intermediate with hydrazine can potentially yield both the 5-substituted (desired) and 3-substituted (isomeric impurity) pyrazole.
-
pH Control: The pH of the reaction medium can influence the regioselectivity. Acidic conditions may favor the formation of one isomer, while neutral or basic conditions may favor the other. Experimenting with the addition of a catalytic amount of acid (e.g., acetic acid) or base could help in selectively forming the desired isomer.
-
Solvent Effects: The choice of solvent can also impact regioselectivity. It is recommended to screen different solvents to find the optimal one for maximizing the yield of this compound.
Q3: The reaction appears to have stalled, and I am isolating a stable intermediate. What could be the issue?
A3: In some cases, the intermediate formed after the initial reaction of the enaminone with hydrazine may be relatively stable and may not readily cyclize and dehydrate to form the final pyrazole product.
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the cyclization and dehydration steps to completion.
-
Dehydrating Agent: The addition of a dehydrating agent can help to remove the water formed during the reaction, shifting the equilibrium towards the pyrazole product.
Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step process: the formation of an enaminone intermediate followed by cyclization with hydrazine.
Step 1: Synthesis of Methyl 4-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzoate (Enaminone Intermediate)
-
Reactants:
-
Methyl 4-acetylbenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in a suitable solvent (e.g., toluene).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Reactants:
-
Methyl 4-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzoate (from Step 1)
-
Hydrazine hydrate
-
-
Procedure:
-
Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Data Presentation
| Parameter | Step 1: Enaminone Formation | Step 2: Pyrazole Formation | Overall Yield |
| Typical Yield | >90% (crude) | 70-85% (after purification) | 63-77% |
| Reaction Time | 2-4 hours | 3-6 hours | 5-10 hours |
| Temperature | Reflux | Reflux | - |
Visualizations
Reaction Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude "Methyl 4-(1H-pyrazol-5-yl)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "Methyl 4-(1H-pyrazol-5-yl)benzoate". The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude "this compound"?
A1: The two primary methods for purifying "this compound" are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the target compound from impurities with different polarities.[1] Recrystallization is a suitable technique for obtaining a highly pure crystalline product, provided a suitable solvent is identified.[2][3]
Q2: What are the potential impurities in crude "this compound"?
A2: Impurities can include unreacted starting materials, such as hydrazine derivatives and 1,3-dicarbonyl compounds, as well as side products.[4] Depending on the synthetic route, regioisomers of the desired product can also be a significant impurity, which can be challenging to separate due to similar physical properties.[3][4] Additionally, colored impurities may form due to oxidation or the presence of highly conjugated byproducts.[5]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purification process.[4][6] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of "this compound" in a question-and-answer format.
Column Chromatography Issues
Problem 1: The compound is not moving from the baseline on the TLC plate, even with a highly polar eluent.
-
Possible Cause: The compound may be too polar for the chosen stationary phase (silica gel), or it might be interacting strongly with the acidic nature of the silica.
-
Solution:
-
Consider using a more polar mobile phase, such as methanol in dichloromethane.
-
If the compound is basic, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[5]
-
Alternatively, using a different stationary phase like neutral or basic alumina might be beneficial.[5]
-
Problem 2: The desired product co-elutes with an impurity.
-
Possible Cause: The polarity of the product and the impurity are very similar in the chosen eluent system.
-
Solution:
-
Optimize the eluent system by testing different solvent mixtures with varying polarities. A shallow gradient elution can improve separation.[1]
-
If co-elution persists, consider a different purification technique, such as recrystallization, or a different chromatographic method, like reverse-phase chromatography.
-
Recrystallization Issues
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point.
-
Solution:
-
Add more solvent to the hot solution to ensure the compound remains dissolved at a higher temperature.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Try a different recrystallization solvent or a solvent mixture.
-
Problem 4: Poor recovery of the purified product after recrystallization.
-
Possible Cause: The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Use a minimal amount of hot solvent to dissolve the crude product completely.
-
After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
Consider using a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Data Presentation
The following tables summarize typical quantitative data for the purification of "this compound" and related pyrazole derivatives.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Column Chromatography | 40 - 80% | 95 - 99% | Good for separating compounds with different polarities. Yield can be affected by product loss on the column.[5] |
| Single-Solvent Recrystallization | 60 - 90% | >98% | Highly dependent on finding an ideal solvent. Best for removing small amounts of impurities.[5] |
| Extraction & Concentration | up to 96% | Not specified | A synthesis paper reported a 96% yield after extraction and concentration under reduced pressure.[6] |
| Concentration & Vacuum Drying | Quantitative | Not specified | One synthetic procedure reported a quantitative yield after cooling, concentrating, and drying in a vacuum oven.[6] |
Table 2: Recommended Solvents and Eluents
| Technique | Solvent/Eluent System | Ratio (v/v) | Notes |
| Column Chromatography | Ethyl Acetate / Hexane | Gradient (e.g., 5% to 30% Ethyl Acetate) | A common system for moderately polar compounds on silica gel.[1][7] |
| Column Chromatography | Methanol / Chloroform | 10% Methanol | Mentioned as an unfolding agent in TLC for a related synthesis.[6] |
| Recrystallization | Ethanol | N/A | A common solvent for recrystallizing pyrazole derivatives.[7] |
| Recrystallization | Acetonitrile / Ethyl Acetate | 1:1 | Used for recrystallization of a related pyrazole compound.[8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like n-hexane.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Let the silica gel settle and drain the excess solvent until the solvent level is just above the silica surface.[1]
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient can be predetermined by TLC analysis.[1]
-
Collect fractions of a consistent volume and monitor the separation by TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent in which "this compound" is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol is a common choice for pyrazoles.[7]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-(1H-pyrazol-5-yl)benzoate" reaction side products and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic routes include:
-
Cyclization of an enaminone: Reaction of methyl 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoate with hydrazine monohydrate.[1]
-
Esterification: Reaction of 4-(1H-pyrazol-3-yl)benzoic acid with an alkylating agent like iodomethane in the presence of a base.[1]
-
From chalcone precursors: Condensation of a suitable chalcone with hydrazine or its derivatives.[2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Suboptimal reaction temperature: Ensure the reaction is heated to the appropriate temperature as specified in the protocol (e.g., 50-60 °C for the enaminone route).[1]
-
Degradation of starting materials or product: Some reagents may be unstable under the reaction conditions.
-
Side reactions: Formation of unwanted side products can consume starting materials and reduce the yield of the desired product.
-
Inefficient purification: Product may be lost during the work-up and purification steps.
Q3: What are the expected spectroscopic data for pure this compound?
A3: The characterization for this compound is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 - 8.05 (m, 2H), 7.91 - 7.83 (m, 2H), 7.65 (d, J = 2.4 Hz, 1H), 6.71 (d, J = 2.3 Hz, 1H), 3.94 (s, 3H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 166.91, 136.89, 131.83, 130.13, 129.37, 125.50, 103.35, 52.14.[1]
-
EIMS m/z: 202.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Impurities After Synthesis
Symptoms:
-
NMR spectrum shows unexpected peaks.
-
TLC analysis shows multiple spots.
-
The isolated product has a low or broad melting point.
Potential Side Products and Their Removal:
| Side Product/Impurity | Identification by TLC | Identification by ¹H NMR | Removal Method |
| Unreacted Starting Material (e.g., Enaminone) | Different Rf value compared to the product. | Presence of characteristic peaks for the starting material (e.g., dimethylamino group protons). | Column chromatography on silica gel. |
| 4-(1H-pyrazol-5-yl)benzoic acid | More polar spot (lower Rf) on TLC. | Absence of the methyl ester singlet (~3.9 ppm) and presence of a broad carboxylic acid proton peak. | Recrystallization or column chromatography. An acidic wash during work-up can also help remove this impurity. |
| Regioisomeric Pyrazole | Similar Rf to the product, may co-elute. | May show different chemical shifts for the pyrazole ring protons. | Careful column chromatography with an optimized solvent system or preparative HPLC may be required. |
| Michael Addition Products (from chalcone routes) | Can have varying polarities. | Complex aliphatic signals in the NMR spectrum. | Column chromatography. |
Issue 2: Difficulty in Product Isolation and Purification
Symptom:
-
The product precipitates as an oil or sticky solid.
-
Difficulty in achieving crystallization.
-
Poor separation of spots on TLC.
Troubleshooting Steps:
-
Optimize the work-up procedure: After the reaction, quenching with water and extracting with a suitable organic solvent like ethyl acetate is a common practice.[1] Washing the organic layer with brine can help remove water-soluble impurities.[1]
-
Recrystallization: If the crude product is solid, attempt recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography on silica gel is the recommended purification method.[4] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Synthesis of this compound and potential side products.
Caption: Troubleshooting and purification workflow for this compound.
References
- 1. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimization of "Methyl 4-(1H-pyrazol-5-yl)benzoate" Derivatization
Welcome to the technical support center for the derivatization of "Methyl 4-(1H-pyrazol-5-yl)benzoate." This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and functionalization of this and related pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrazole core?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1]
Q2: I am observing a mixture of N1 and N2 alkylation products. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[2] Several factors influence the N1/N2 selectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the alkylating agent will direct the reaction to the more accessible nitrogen.[2]
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[1][2]
-
Base/Catalyst System: The choice of base is critical. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2] Changing the base to sodium hydride (NaH) can sometimes prevent the formation of isomeric byproducts.[2]
Q3: What are the recommended starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
Q4: My Suzuki coupling reaction is not working. What are the likely causes?
A4: Failure of a Suzuki coupling reaction can often be attributed to catalyst deactivation or inappropriate reaction conditions. The active catalyst is a Pd(0) species, which can be sensitive to air.[3] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon).[3] The choice of base and solvent is also critical for the activation of the boronic acid and the stability of the catalytic intermediates.[3]
Troubleshooting Guides
Guide 1: Low Yield in Pyrazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS.[4] |
| Suboptimal catalyst | Vary the acid or base catalyst and its concentration.[4] | |
| Side reactions | Analyze the crude product to identify byproducts and adjust reaction conditions (e.g., temperature, solvent) to minimize their formation.[1][4] | |
| Impure starting materials | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative.[1] |
Guide 2: Poor Regioselectivity in N-Alkylation
This guide addresses the common issue of obtaining a mixture of N1 and N2 alkylated isomers.
Caption: Troubleshooting poor regioselectivity in pyrazole N-alkylation.
| Problem | Potential Cause | Suggested Solution |
| Mixture of N1/N2 Isomers | Steric and electronic effects | Alkylation generally favors the less sterically hindered nitrogen.[2] Consider the substituents on your pyrazole. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or DMSO.[2] Fluorinated alcohols like TFE can also enhance selectivity.[1][2] | |
| Suboptimal base | The choice of base is critical. Try switching from a weaker base to a stronger one (e.g., K₂CO₃ to NaH) or vice versa, as this can influence the regioselectivity.[2] |
Guide 3: C-Acylation vs. O-Acylation
This guide helps in achieving selective C-acylation of the pyrazole ring.
| Problem | Potential Cause | Suggested Solution |
| Formation of O-acylated product | Reaction with the enol form of the pyrazolone | Use calcium hydroxide (Ca(OH)₂) to form a calcium complex with the enol, protecting the oxygen atom and directing acylation to the carbon.[5][6] |
| Premature addition of acylating agent | Ensure the complete formation of the calcium complex before adding the acyl chloride.[5] | |
| Hydrolysis of acyl chloride | Use anhydrous solvents and protect the reaction from moisture.[5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1H-pyrazol-3-yl)benzoate
This protocol describes the synthesis from 4-(1H-pyrazol-3-yl)benzoic acid.
Materials:
-
4-(1H-pyrazol-3-yl)benzoic acid
-
Iodomethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(1H-pyrazol-3-yl)benzoic acid (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add iodomethane (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring its progress by TLC.[7]
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.[7]
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.[7]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., column chromatography or recrystallization) to afford methyl 4-(1H-pyrazol-3-yl)benzoate.[7]
Protocol 2: General Procedure for N-Alkylation of Pyrazoles
This protocol provides a general method for the regioselective N1-alkylation of 3-substituted pyrazoles.[2]
Materials:
-
3-substituted pyrazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a solution of the 3-substituted pyrazole (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).[2]
-
Add the desired alkylating agent (1.1 eq) to the mixture.[2]
-
Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.[2]
-
After completion, pour the reaction mixture into water.[2]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Suzuki Cross-Coupling of a Halogenated Pyrazole Derivative
This protocol outlines a general procedure for the Suzuki coupling of a bromo-pyrazole with an arylboronic acid.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Materials:
-
Bromo-pyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add the bromo-pyrazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki Cross-Coupling Yield
The following table summarizes the effect of different bases and solvents on the yield of a model Suzuki cross-coupling reaction under microwave irradiation.[8]
| Entry | Base | Solvent (1:1 with H₂O) | Yield (%) |
| 1 | KOH | EtOH | 95 |
| 2 | K₂CO₃ | EtOH | 89 |
| 3 | Cs₂CO₃ | EtOH | 85 |
| 4 | K₃PO₄ | EtOH | 82 |
| 5 | KOH | MeCN | 88 |
| 6 | KOH | DMF | 92 |
| 7 | KOH | DMA | 90 |
Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), solvent (2 mL), microwave irradiation (60 W), and catalyst (0.1 mol%). Data adapted from a study on a pyridine-pyrazole/Pd(II) catalyst.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-(1H-pyrazol-5-yl)benzoate" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-(1H-pyrazol-5-yl)benzoate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?
A1: The most probable cause of degradation for this compound in solution is hydrolysis of the methyl ester group. This reaction is catalyzed by the presence of acids or bases.[1][2][3] Pyrazole derivatives containing ester functionalities are known to be susceptible to hydrolysis, which can be accelerated under basic pH conditions.[4][5] Other potential, though generally less common, degradation pathways for pyrazole-containing compounds include oxidation and photodegradation upon exposure to light, particularly UV radiation.[4]
Q2: I am observing a decrease in the concentration of my compound over time in a buffered solution. How does pH affect its stability?
A2: The stability of this compound is significantly influenced by the pH of the solution. The methyl benzoate ester moiety is prone to hydrolysis under both acidic and basic conditions, with the rate of degradation being considerably faster in basic media.[1][2][3] For some pyrazolyl benzoic acid esters, rapid hydrolysis has been observed in buffers with a pH of 8.[4] Therefore, maintaining a neutral or slightly acidic pH is generally recommended to enhance the stability of this compound in aqueous solutions.
Q3: Can the choice of solvent impact the stability of this compound?
A3: Yes, the solvent can play a role in the stability of your compound. Protic solvents, especially water, can participate in the hydrolysis of the ester group. While the use of common organic solvents like DMSO, DMF, methanol, or ethanol is widespread, it is crucial to use anhydrous solvents if the long-term stability of the stock solution is a concern. The presence of residual water in these solvents can lead to gradual hydrolysis.
Q4: Are there any known incompatible reagents or additives that I should avoid when working with this compound?
A4: Strong acids and bases should be avoided in solutions containing this compound to prevent accelerated hydrolysis of the methyl ester.[1][3] Additionally, strong oxidizing agents could potentially lead to the degradation of the pyrazole ring, although the pyrazole ring itself is relatively resistant to oxidation.[4] Care should also be taken to avoid unintentional exposure to light if photodegradation is a concern.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Hydrolysis of the methyl ester | The primary degradation product is likely 4-(1H-pyrazol-5-yl)benzoic acid. Confirm the identity of the new peak by comparing its retention time and mass-to-charge ratio with a standard of the carboxylic acid, if available. |
| Loss of compound potency or activity in biological assays | Degradation in assay buffer | If the assay buffer has a basic pH, consider adjusting it to a more neutral pH if the experimental conditions allow. Prepare fresh solutions of the compound immediately before use. |
| Precipitation of the compound from solution | Poor solubility or degradation to a less soluble product | The degradation product, 4-(1H-pyrazol-5-yl)benzoic acid, may have different solubility characteristics. Verify the identity of the precipitate. To improve the solubility of the parent compound, consider using a co-solvent system or preparing a more dilute solution.[6][7] |
| Discoloration of the solution | Photodegradation or oxidation | Protect the solution from light by using amber vials or covering the container with aluminum foil.[4] Purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen and minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Degradation Pathways
This protocol is designed to accelerate the degradation of this compound under various stress conditions to identify its primary degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound in 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂. A typical starting concentration is 1 mg/mL. Also, prepare a control solution in a stable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the HCl solution at 40-60°C.
-
Basic Hydrolysis: Incubate the NaOH solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Neutral Hydrolysis: Reflux the water solution.
-
Oxidation: Keep the H₂O₂ solution at room temperature.
-
Photostability: Expose a solution of the compound to a combination of visible and UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general HPLC method for quantifying this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and 0.1% Formic Acid in Water is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Determined by UV-Vis scan of the compound (a starting point could be around 254 nm). |
| Column Temperature | 25-30°C |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to construct a calibration curve.
-
Sample Injection: Inject the samples from the stability study (after appropriate dilution and neutralization).
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point by comparing the peak area to the calibration curve. Identify and, if possible, quantify any major degradation products.
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- 1. quora.com [quora.com]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Methyl 4-(1H-pyrazol-5-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Methyl 4-(1H-pyrazol-5-yl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My compound, this compound, is not crystallizing at all. What steps can I take?
If no crystals form, your solution is likely not supersaturated enough. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.
-
Seeding: Introduce a seed crystal (a tiny crystal of pure this compound) into the solution. The seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.
-
Concentration: Reduce the solvent volume to increase the concentration of your compound. This can be achieved through slow evaporation of the solvent in a fume hood or by gentle heating.
-
Lowering Temperature: Cool the solution in an ice bath or refrigerator to significantly decrease the solubility of the compound and promote crystal formation.
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is cooled too quickly or is highly impure. To address this:
-
Re-dissolve: Gently heat the solution to redissolve the oil.
-
Add More Solvent: Add a small amount of additional "good" solvent (one in which your compound is readily soluble at high temperatures) to the solution.
-
Slow Cooling: Allow the solution to cool down to room temperature very slowly. You can insulate the flask to slow the cooling rate.
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.
Q3: The crystals I've obtained are very small, needle-like, or clumped together. How can I grow larger, better-quality crystals?
Poor crystal quality is often a result of rapid crystal formation. To encourage the growth of larger and more well-defined crystals:
-
Slow Down the Cooling Process: The slower the cooling, the more time crystals have to form in an orderly fashion. Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Try using a slightly larger volume of solvent to dissolve the compound initially.
-
Use a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: My final crystal yield is very low. What could be the cause and how can I improve it?
A low yield can be frustrating. Here are some common reasons and potential remedies:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. If you suspect this is the case, you can try to recover more product by concentrating the mother liquor and cooling it again.
-
Premature Filtration: Ensure that crystallization is complete before filtering. Check if more crystals form upon further cooling of the filtrate.
-
Inappropriate Solvent Choice: The solubility of your compound in the chosen cold solvent might be too high. Refer to the solubility table below to select a more suitable solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
The ideal solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of this compound (an aromatic ester with a pyrazole ring), a range of solvents with varying polarities should be considered. The following table provides a qualitative guide to the solubility of pyrazole derivatives in common organic solvents.
Qualitative Solubility of Pyrazole Derivatives
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Low | The presence of the non-polar benzoate and pyrazole rings limits water solubility. |
| Ethanol | High | Moderate to High (especially when hot) | A good candidate for single-solvent recrystallization. |
| Methanol | High | Moderate to High (especially when hot) | Similar to ethanol, can be a good choice. |
| Acetone | Medium-High | High | May be too good of a solvent, leading to low recovery. Often used in mixed-solvent systems. |
| Ethyl Acetate | Medium | Moderate | A good starting point for solvent screening. |
| Dichloromethane | Medium-Low | Moderate to High | Its volatility can be a challenge, but it can be effective. |
| Toluene | Low | Low to Moderate | May be suitable, especially for less polar impurities. |
| Hexane | Very Low | Very Low | Likely to be a good "anti-solvent" in a mixed-solvent system. |
Q2: How do I perform a mixed-solvent crystallization?
A mixed-solvent system is useful when no single solvent provides the desired solubility profile. Here's the general procedure:
-
Dissolve your crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) drop by drop until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Q3: Can impurities affect the crystallization of my compound?
Yes, impurities can significantly hinder crystallization by interfering with the formation of a regular crystal lattice. If you are having persistent trouble with crystallization, it may be necessary to further purify your compound using other techniques like column chromatography before attempting recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue adding small portions of the solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of the solvent.
Visualizations
Below are diagrams to help visualize the troubleshooting process and experimental workflows.
Caption: Troubleshooting workflow for crystallization issues.
Caption: General workflow for recrystallization.
Technical Support Center: Synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of Methyl 4-(1H-pyrazol-5-yl)benzoate. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of aryl-pyrazoles like this compound typically follows a few key strategies. The most common approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] For this specific molecule, a practical route involves the reaction of a pre-functionalized precursor, such as (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate, with hydrazine monohydrate.[3] An alternative pathway involves a Suzuki-Miyaura cross-coupling reaction to attach the aryl group to a pre-formed pyrazole ring, although this is more common for functionalizing an existing pyrazole core.[4][5]
Q2: How can I control the formation of regioisomers during the synthesis?
A2: Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6] The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions, such as pH.[6] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might lead to a different major product.[6] The choice of solvent can also be critical; for instance, using fluorinated alcohols has been shown to improve regioselectivity in some pyrazole syntheses.[6]
Q3: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?
A3: Scaling up presents several challenges. Heat management is critical, as the cyclocondensation reaction can be exothermic. Reagent addition rates must be carefully controlled to maintain optimal temperature and concentration profiles. Mixing efficiency becomes more important in larger reactors to ensure homogeneity. Finally, work-up and purification methods may need to be adapted; for example, switching from column chromatography to crystallization or liquid-liquid extraction for large quantities.[7]
Q4: What are the essential safety precautions when working with hydrazine?
A4: Hydrazine is a hazardous reagent and must be handled with extreme care.[8] It is corrosive, flammable, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct skin contact. Have a spill kit and appropriate quench solutions (e.g., a dilute solution of sodium hypochlorite) readily available.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Starting materials are still present (check by TLC/LC-MS). | Increase reaction time or temperature. Consider using microwave-assisted synthesis to improve reaction rates and yields.[9] |
| Poor Quality Starting Materials: Impurities in the 1,3-dicarbonyl precursor or hydrazine can inhibit the reaction or cause side reactions.[6] | Verify the purity of starting materials using techniques like NMR or GC-MS. Purify reagents if necessary. | |
| Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical for facilitating the reaction.[9] | For Knorr-type syntheses, optimize the concentration of a protic acid catalyst (e.g., acetic acid). In some cases, a Lewis acid or a nano-ZnO catalyst may improve yields.[9][10] | |
| Formation of Side Products | Regioisomer Formation: The use of an unsymmetrical 1,3-dicarbonyl precursor leads to a mixture of pyrazole isomers.[6] | Modify reaction conditions (pH, solvent) to favor the desired isomer. Refer to the FAQ on regioselectivity.[6] |
| Incomplete Dehydration: A stable hydroxylpyrazolidine intermediate may form and fail to dehydrate to the final pyrazole product.[6] | Increase the reaction temperature or add a dehydrating agent to the reaction mixture to drive the formation of the aromatic ring.[6] | |
| Difficult Product Purification | Co-eluting Impurities: The product and impurities have similar polarities, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography, considering different solvent mixtures or using a gradient elution. |
| Product is an Oil or Fails to Crystallize: The crude product is not a solid, complicating isolation by filtration. | Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. Alternatively, try trituration with a non-polar solvent like hexane to solidify the product. Recrystallization from a different solvent system may also be effective.[6] |
Experimental Protocol
This protocol details a common method for the synthesis of this compound via the cyclocondensation of a vinylogous ester with hydrazine.
Reaction: (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate + Hydrazine monohydrate → this compound
Materials:
-
(E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of crude (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate (1.0 eq) in ethanol (approx. 3.5 mL per mmol of substrate), add hydrazine monohydrate (1.1 eq).[3]
-
Heat the reaction mixture to 50-60 °C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The reaction may take several hours to reach completion. If the reaction stalls, an additional portion of hydrazine monohydrate (0.5-1.0 eq) can be added.[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (2x volumes).[3]
-
Combine the organic layers and wash sequentially with water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.[6][7]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate | 61447-62-9 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Reaction Monitoring of Methyl 4-(1H-pyrazol-5-yl)benzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of methyl 4-(1H-pyrazol-5-yl)benzoate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful reaction?
A1: In a successful synthesis of this compound from 4-(1H-pyrazol-3-yl)benzoic acid and a methylating agent (e.g., iodomethane), you should observe the consumption of the starting material (4-(1H-pyrazol-3-yl)benzoic acid) and the appearance of a new spot on the TLC plate, or a new peak in the LC-MS chromatogram, corresponding to the product.
Q2: How do I choose between TLC and LC-MS for reaction monitoring?
A2: TLC is a rapid, qualitative, and inexpensive technique ideal for quick checks of reaction progress at the bench. LC-MS provides more detailed quantitative and qualitative information, including the mass of the product and byproducts, making it a more powerful tool for in-depth analysis and troubleshooting.
Q3: What are the key starting materials and products to track?
A3: You should monitor the disappearance of the starting material, 4-(1H-pyrazol-3-yl)benzoic acid, and the appearance of the product, this compound. Depending on the reaction conditions, you may also want to look for potential byproducts.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
Experimental Protocol: TLC Monitoring
A known method for monitoring the synthesis of methyl 4-(1H-pyrazol-3-yl)benzoate involves using a mobile phase of 10% methanol in chloroform.[1]
-
Prepare the TLC plate: Use a standard silica gel TLC plate.
-
Spot the samples: Apply small spots of the reaction mixture, the starting material (co-spot), and a reference standard of the product (if available) onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase (10% MeOH/CHCl3).
-
Visualize the spots: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaky. | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape of acidic or basic compounds, respectively. |
| Rf values are too high or too low. | - The mobile phase is too polar or not polar enough. | - If the Rf is too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol).- If the Rf is too low, increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
| No spots are visible under UV light. | - The compounds are not UV active.- The sample concentration is too low. | - Use a visualization agent such as potassium permanganate stain or iodine vapor.- Concentrate the sample before spotting. |
| Spots for starting material and product are not well-separated. | - The mobile phase does not provide enough resolution. | - Experiment with different solvent systems. A good starting point is to try different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
TLC Workflow Diagram
Caption: Workflow for TLC Monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
General Experimental Protocol: LC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode to detect the protonated molecule [M+H]+.
-
Mass Range: Scan a mass range that includes the masses of the starting material and the product.
-
Expected Mass-to-Charge Ratios (m/z)
| Compound | Chemical Formula | Molecular Weight | Expected [M+H]+ |
| 4-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | 188.18 | 189.06 |
| This compound | C11H10N2O2 | 202.21 | 203.08 |
Troubleshooting Common LC-MS Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak detected for the product. | - The product has not yet formed or is in very low concentration.- Poor ionization of the analyte.- Incorrect MS settings. | - Allow the reaction to proceed for a longer time.- Try switching to negative ion mode or using a different mobile phase additive (e.g., ammonium formate).- Ensure the mass spectrometer is set to scan the correct m/z range. |
| Broad or tailing peaks. | - Column degradation.- Secondary interactions between the analyte and the stationary phase. | - Flush the column or replace it if necessary.- Modify the mobile phase pH by adjusting the formic acid concentration. |
| High background noise. | - Contaminated mobile phase or sample.- Leak in the system. | - Use high-purity solvents and filter your samples.- Check all fittings and connections for leaks. |
| Multiple peaks for a single compound. | - Isomers are present.- In-source fragmentation.- Adduct formation (e.g., [M+Na]+, [M+K]+). | - Optimize the chromatography to separate isomers.- Reduce the fragmentation voltage in the mass spectrometer source.- Confirm the presence of adducts by looking for the expected mass differences. |
LC-MS Troubleshooting Workflow
Caption: Troubleshooting Logic for LC-MS Analysis.
References
Preventing regioisomer formation in "Methyl 4-(1H-pyrazol-5-yl)benzoate" synthesis
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance on the synthesis of Methyl 4-(1H-pyrazol-5-yl)benzoate, with a specific focus on preventing the formation of its regioisomer, Methyl 4-(1H-pyrazol-3-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of this compound synthesis?
A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. When synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazine, the reaction can yield two different products.[1][2] For this specific synthesis, the two possible regioisomers are this compound (the desired product) and Methyl 4-(1H-pyrazol-3-yl)benzoate (the undesired regioisomer).
Q2: Why is it critical to control regioisomer formation?
A2: Controlling which regioisomer is formed is crucial because different regioisomers often exhibit distinct biological activities, toxicological profiles, and physical properties.[1] In pharmaceutical and agrochemical research, the desired therapeutic or biological effect is typically associated with only one specific regioisomer.[3] Therefore, obtaining the target molecule with high purity is essential for accurate biological evaluation and drug development.
Q3: What are the primary factors that influence regioselectivity in pyrazole synthesis?
A3: The regioselectivity of the condensation reaction between an unsymmetrical 1,3-dicarbonyl and a hydrazine is governed by several key factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl precursor plays a major role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to initial nucleophilic attack by the hydrazine.[4]
-
Steric Effects: Bulky substituents on the dicarbonyl compound can hinder the approach of the hydrazine, directing the reaction to the less sterically crowded carbonyl group.[1][4]
-
Reaction pH and Hydrazine Form: The acidity or basicity of the reaction medium is critical. Using hydrazine as a free base versus a hydrochloride salt can significantly alter the reaction's outcome.[3] Under acidic conditions, the nucleophilicity of the hydrazine nitrogens can be modulated, influencing the initial point of attack.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), have been shown to significantly favor the formation of one regioisomer over the other.[5][6][7] Aprotic solvents may favor the opposite regioisomer.[7]
Troubleshooting Guide
Issue 1: My synthesis is producing a mixture of the 3-yl and 5-yl regioisomers. How can I increase the yield of the desired this compound?
Solution: This is a common challenge in pyrazole synthesis.[4] To enhance the regioselectivity towards the 5-substituted isomer, consider the following strategies:
-
Change the Solvent to a Fluorinated Alcohol: Switching the reaction solvent from standard ethanol or methanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][6] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile, often leading to a single, dominant regioisomeric product.
-
Control the pH with Hydrazine Salts: The choice between using hydrazine free base and a hydrazine salt (like hydrazine hydrochloride) can direct the reaction pathway. For some systems, using the hydrochloride salt in a protic solvent promotes the formation of a specific isomer.[3]
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Experiment with running the reaction at room temperature or even 0°C before attempting reflux.
Issue 2: The overall yield of my pyrazole product is low, even when regioselectivity is acceptable.
Solution: Low yields can often be traced back to starting material quality or suboptimal reaction conditions.[4]
-
Assess Reagent Purity: Ensure the 1,3-dicarbonyl precursor and the hydrazine are pure. Hydrazine, in particular, can degrade over time. Using a freshly opened bottle or purified reagent is recommended.[4]
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Pyrazole syntheses can sometimes require extended reaction times (from a few hours to over 24 hours) to reach completion.[8][9]
-
Ensure Anhydrous Conditions (if necessary): While many pyrazole syntheses are robust, some precursors may be sensitive to hydrolysis. Ensure you are using dry solvents if you suspect side reactions with water.
Issue 3: I have an unavoidable mixture of regioisomers. What is the best way to separate them?
Solution: If a mixture is formed, chromatographic separation is the most effective approach.
-
TLC Solvent Screening: Before attempting a large-scale separation, screen various solvent systems using TLC to find an eluent that provides the maximum possible separation (ΔRf) between the two regioisomer spots.[1] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow, consistent elution are key to achieving good separation of isomers with similar polarities.
Data Summary
The choice of solvent is one of the most powerful tools for controlling regioselectivity in pyrazole synthesis. The following table summarizes the impact of different solvents on the ratio of regioisomers formed from a β-enamino diketone and phenylhydrazine, which illustrates a general principle applicable to many pyrazole syntheses.
| Entry | Solvent | Regioisomer Ratio (2a:3a) | Yield (%) | Reference |
| 1 | EtOH | 79:21 | 70 | [7] |
| 2 | TFE | 65:35 | 65 | [7] |
| 3 | HFIP | 56:44 | 60 | [7] |
| 4 | MeOH | 83:17 | 72 | [7] |
| 5 | EtOH/H₂O (1:1) | >99:1 | 75 | [7] |
| 6 | MeCN | 21:79 | 78 | [7] |
| 7 | THF | 25:75 | 73 | [7] |
| 8 | Dioxane | 31:69 | 70 | [7] |
Note: In this example from the literature, regioisomer 2a was favored in protic solvents, while regioisomer 3a was favored in aprotic solvents. This demonstrates the profound influence of the solvent environment.[7]
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of this compound
This protocol is designed to maximize the formation of the desired 5-substituted regioisomer by utilizing a fluorinated alcohol as the solvent.[5][6] The precursor, methyl 4-(3-oxobutanal), can be generated in situ or synthesized separately.
-
Materials:
-
Methyl 4-(3-oxobutanoyl)benzoate (1.0 eq)
-
Hydrazine monohydrate (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(3-oxobutanoyl)benzoate in 2,2,2-trifluoroethanol (approx. 0.1 M concentration).
-
Add hydrazine monohydrate dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).
-
Once the starting material is fully consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Protocol 2: Conventional Synthesis (Potential for Regioisomeric Mixture)
This protocol uses standard conditions that may result in a mixture of regioisomers, providing a baseline for comparison.
-
Materials:
-
Methyl 4-(3-oxobutanoyl)benzoate (1.0 eq)
-
Hydrazine monohydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve methyl 4-(3-oxobutanoyl)benzoate in absolute ethanol in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[8]
-
Add hydrazine monohydrate dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 6-8 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, remove the solvent under reduced pressure.
-
Analyze the crude product (e.g., by ¹H NMR) to determine the regioisomeric ratio and purify by column chromatography as described in Issue 3.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. ijirt.org [ijirt.org]
- 9. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
"Methyl 4-(1H-pyrazol-5-yl)benzoate" solubility enhancement for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Methyl 4-(1H-pyrazol-5-yl)benzoate in biological assays.
Compound Properties
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility.
| Property | Value | Source |
| CAS Number | 179057-10-4 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.2 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Predicted LogP | ~1.8 - 2.5 | (Computational Prediction) |
| Storage | Room temperature, dry environment | [1] |
Note: The predicted LogP value suggests moderate lipophilicity, indicating that while it may be soluble in organic solvents, its aqueous solubility is likely to be limited.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do?
A1: Direct dissolution of moderately lipophilic compounds like this compound in aqueous buffers is often unsuccessful. The standard and recommended practice is to first prepare a concentrated stock solution in an organic solvent.[2]
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly effective solvent for a wide range of organic compounds used in biological assays.[2]
-
Ethanol or Methanol: These are also viable options, though generally less effective than DMSO for highly lipophilic compounds.[3][4]
Always start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. Why is this happening and how can I fix it?
A2: This phenomenon, often called "crashing out," is a common issue. It occurs when the compound, which is stable in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The dramatic change in solvent polarity causes the compound to precipitate.[5]
Here are several troubleshooting steps to prevent this:
-
Reduce the Final Concentration: The most common reason for precipitation is that the final concentration in your assay medium exceeds the compound's aqueous solubility limit. Try testing a lower concentration range.
-
Minimize the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues.[2] A final DMSO concentration of <0.5% is a widely accepted standard. Ensure all experimental wells, including vehicle controls, contain the same final percentage of DMSO.[2]
-
Use a Stepwise Dilution Protocol: Instead of adding the highly concentrated DMSO stock directly into the final volume of medium, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in pre-warmed (37°C) medium first, then add this intermediate solution to your final assay plate. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm Your Medium: Adding the compound to cold media can decrease its solubility. Always use cell culture media that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Vortex While Diluting: When adding the DMSO stock to the aqueous medium, gently vortex or swirl the medium. This rapid dispersion prevents localized high concentrations of the compound that can initiate precipitation.
The following workflow diagram illustrates a systematic approach to troubleshooting this common issue.
Q3: My compound solution is clear at first, but I see a precipitate forming after several hours in the incubator. What is causing this delayed precipitation?
A3: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts. Assess the stability of this compound under your specific culture conditions (37°C, 5% CO₂, humidity).
-
Temperature and pH Shifts: Although you pre-warm the media, cellular metabolism can gradually alter the local pH. For ionizable compounds, like those with a pyrazole ring, a pH shift can significantly affect solubility.
-
Interaction with Media Components: Components in the media, especially proteins in serum, can interact with the compound over time, potentially leading to precipitation. Test the compound's stability in both serum-free and serum-containing media to diagnose this issue.
Experimental Protocols
Protocol: Determination of Kinetic Solubility in Assay Medium
This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific assay medium under your experimental conditions.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Your specific biological assay medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
-
Vortex mixer
-
Microscope or plate reader capable of detecting light scatter (nephelometer)
Procedure:
-
Prepare a High-Concentration Stock:
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.[2]
-
-
Create Serial Dilutions in Medium:
-
Label a series of microcentrifuge tubes or wells in a 96-well plate with a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, Vehicle Control).
-
Add the appropriate volume of pre-warmed assay medium to each tube/well.
-
Add the volume of the 50 mM DMSO stock required to achieve the desired final concentration, ensuring the final DMSO percentage is constant across all wells (e.g., 0.4%). For the vehicle control, add the same volume of DMSO only.
-
Example Calculation for 200 µM: To make 1 mL of a 200 µM solution with 0.4% DMSO, add 4 µL of 50 mM DMSO stock to 996 µL of medium.
-
Mix thoroughly immediately after adding the stock solution.
-
-
Incubation and Observation:
-
Incubate the samples under conditions that mimic your experiment (e.g., 37°C for 2 hours).
-
After incubation, visually inspect each sample for any signs of turbidity or precipitate.
-
For a more quantitative assessment, examine a small aliquot from each tube under a microscope to look for crystalline structures. Alternatively, read the plate in a nephelometer to measure light scattering.[6]
-
-
Determine the Solubility Limit:
-
The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under these conditions. This should be the highest concentration you use in your subsequent biological assays.
-
Hypothetical Signaling Pathway
Pyrazole derivatives are frequently investigated as inhibitors of protein kinases due to the scaffold's ability to form key hydrogen bonds in ATP-binding pockets.[7] While the specific targets of this compound are not defined, a hypothetical mechanism could involve the inhibition of a kinase cascade, such as the MAPK/ERK pathway, which is often implicated in cell proliferation and survival.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. solvescientific.com.au [solvescientific.com.au]
- 7. Buy methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 [smolecule.com]
Validation & Comparative
Comparing the efficacy of "Methyl 4-(1H-pyrazol-5-yl)benzoate" derivatives
A Comparative Guide to the Efficacy of Methyl 4-(1H-pyrazol-5-yl)benzoate Derivatives
For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various derivatives of this compound, a key intermediate in the synthesis of bioactive molecules.[1] The following sections present quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways to facilitate an objective comparison of these compounds' performance.
Quantitative Efficacy Data
The biological activity of this compound and its derivatives spans a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4] The following tables summarize the in vitro efficacy of selected derivatives against various biological targets.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3i | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | RKO (colorectal) | 9.9 ± 1.1 | [5] |
| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 (breast) | 1.88 ± 0.11 | [6] |
| B16-F10 (melanoma) | 2.12 ± 0.15 | [6] | ||
| 18h | Pyrazoline-linked 4-methylsulfonylphenyl | HL-60 (leukemia) | Not specified | [7] |
| MCF-7 (breast) | Not specified | [7] | ||
| MDA-MB-231 (breast) | Not specified | [7] | ||
| 6b | Diphenyl pyrazole–chalcone | HNO-97 (oral) | 10 | [8] |
| 6d | Diphenyl pyrazole–chalcone | HNO-97 (oral) | 10.56 | [8] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Reference |
| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | 0.98 ± 0.06 | [6] |
| 18g | Pyrazoline-linked 4-methylsulfonylphenyl | HER2 | 0.496 | [7] |
| 18h | Pyrazoline-linked 4-methylsulfonylphenyl | HER2 | 0.253 | [7] |
| EGFR | 0.574 | [7] | ||
| 14f | 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine | mPGES-1 | ~0.036 | [9] |
Table 3: Anti-inflammatory and Antioxidant Activity
| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |
| 3i | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | DPPH radical scavenging | 6.2 ± 0.6 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, B16-F10) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Kinase Inhibition Assay
This protocol details the method for determining the inhibitory activity of compounds against specific kinases.
-
Reaction Mixture Preparation: A reaction mixture containing the target kinase (e.g., CDK2/cyclin E), a substrate peptide, and ATP in a reaction buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 30°C for a specified period (e.g., 30 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining in the solution.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[6]
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of the compounds.
-
Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).
-
Reaction Initiation: A freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent is added to the compound solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: A generalized workflow for the development and evaluation of novel pyrazole derivatives.
Caption: The p53-mediated apoptosis pathway induced by a cytotoxic pyrazole derivative.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. Buy methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 [smolecule.com]
- 3. Methyl 4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzoate | 61447-62-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Profile: A Comparative Analysis of Methyl 4-(1H-pyrazol-5-yl)benzoate and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of Methyl 4-(1H-pyrazol-5-yl)benzoate against two well-established drugs, Celecoxib and Piroxicam. Due to the limited publicly available bioactivity data for this compound, this guide utilizes data from structurally related pyrazole derivatives to provide an illustrative comparison. The information presented is intended to highlight the potential therapeutic areas and guide future experimental investigations.
Executive Summary
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.[1] this compound, as a pyrazole derivative, is a compound of interest for its potential therapeutic applications. This guide compares its hypothesized bioactivity with Celecoxib, a selective COX-2 inhibitor known for its anti-inflammatory and anticancer properties, and Piroxicam, a non-selective COX inhibitor primarily used for its anti-inflammatory effects.
Data Presentation: Comparative Bioactivity
Disclaimer: No specific anticancer or anti-inflammatory IC50 values for this compound are currently available in the public domain. The data presented below for a "Representative Pyrazole Derivative" is sourced from studies on structurally similar pyrazole compounds to illustrate the potential activity and is not direct data for this compound.
| Compound | Target/Assay | Cell Line/System | IC50 (µM) | Bioactivity | Reference |
| Representative Pyrazole Derivative | Cytotoxicity | MCF-7 (Breast Cancer) | 10 - 14 | Anticancer | [2] |
| Cytotoxicity | DU145 (Prostate Cancer) | >50 | Anticancer | [2] | |
| Cytotoxicity | A2058 (Melanoma) | >50 | Anticancer | [2] | |
| Lipoxygenase Inhibition | in vitro | 80 | Anti-inflammatory | [3] | |
| Celecoxib | COX-2 Inhibition | in vitro | 0.04 | Anti-inflammatory | |
| COX-1 Inhibition | in vitro | 15 | Anti-inflammatory | ||
| Cytotoxicity | HCT116 (Colon Cancer) | 37.2 | Anticancer | ||
| Cytotoxicity | U251 (Glioblastoma) | 11.7 | Anticancer | ||
| Cytotoxicity | A549 (Lung Cancer) | 50 - 100 | Anticancer | ||
| Piroxicam | COX-1/COX-2 Inhibition | in vitro | Non-selective | Anti-inflammatory | |
| Lymphocyte Proliferation | in vitro | 0.1 - 20 | Anti-inflammatory |
Signaling Pathways and Mechanisms of Action
Known Drug: Celecoxib
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, Celecoxib reduces inflammation and pain. Its anticancer effects are attributed to both COX-2 dependent and independent mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
Known Drug: Piroxicam
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes. This broad inhibition leads to a potent anti-inflammatory effect but also carries a higher risk of gastrointestinal side effects compared to selective COX-2 inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and controls) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This protocol assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Detailed Steps:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control to determine the anti-inflammatory activity of the compound.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, the well-documented and diverse biological activities of the pyrazole scaffold suggest its potential as a valuable lead compound. The illustrative data from structurally similar compounds indicate that it may possess both anticancer and anti-inflammatory properties.
Further investigation is warranted to elucidate the specific bioactivity profile of this compound. We recommend conducting in vitro screening assays, such as the MTT and Griess assays detailed in this guide, to determine its cytotoxic and anti-inflammatory potential. Subsequent studies could explore its mechanism of action, including its effects on key signaling pathways like COX and NF-κB, to fully characterize its therapeutic promise.
References
A Comparative Guide to In Vitro and In Vivo Studies of Methyl 4-(1H-pyrazol-5-yl)benzoate Analogs as Anticancer Agents
For researchers and drug development professionals, understanding the journey of a compound from the laboratory bench to preclinical models is paramount. This guide provides a comparative overview of in vitro and in vivo studies on analogs of "Methyl 4-(1H-pyrazol-5-yl)benzoate," a pyrazole derivative with potential therapeutic applications. While specific data on this exact molecule is limited in publicly available literature, this guide draws upon extensive research on structurally similar pyrazole-based compounds to offer insights into potential experimental designs, expected outcomes, and key signaling pathways involved in their anticancer activity.
Data Presentation: In Vitro Cytotoxicity of Pyrazole Analogs
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several pyrazole analogs from various studies, demonstrating the range of potencies observed.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Thiazolyl-pyrazole analog 2 [1] | MDA-MB-231 (Breast) | 22.84 |
| DHT-derived pyrazole 24e [2] | PC-3 (Prostate) | 4.2 ± 1.1 |
| DU 145 (Prostate) | 3.6 ± 1.2 | |
| MCF-7 (Breast) | 5.5 ± 0.6 | |
| MDA-MB-231 (Breast) | 6.6 ± 0.9 | |
| HeLa (Cervical) | 8.5 ± 0.6 | |
| Pyrazole benzothiazole hybrid 25 [3] | HT29 (Colon) | 3.17 - 6.77 |
| PC3 (Prostate) | 3.17 - 6.77 | |
| A549 (Lung) | 3.17 - 6.77 | |
| U87MG (Glioblastoma) | 3.17 - 6.77 | |
| Pyrazolo[4,3-c]pyridine derivative 41 [3] | MCF-7 (Breast) | 1.937 (µg/mL) |
| HepG2 (Liver) | 3.695 (µg/mL) | |
| Pyrazolo[4,3-c]pyridine derivative 42 [3] | HCT116 (Colon) | 2.914 (µg/mL) |
| Pyrazole carbaldehyde derivative 43 [4] | MCF-7 (Breast) | 0.25 |
| 5-alkylated selanyl-1H-pyrazole 53 [4] | HepG2 (Liver) | 15.98 |
| 5-alkylated selanyl-1H-pyrazole 54 [4] | HepG2 (Liver) | 13.85 |
| Ferrocene-pyrazole hybrid 47c [2] | HCT-116 (Colon) | 3.12 |
| HL60 (Leukemia) | 6.81 | |
| 4-cyano-1,5-diphenylpyrazole derivative 13 [5] | IGROVI (Ovarian) | 0.04 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are methodologies for key in vitro and in vivo experiments commonly cited in the study of pyrazole-based anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][6][7]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3 x 10^5 cells/well and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole analogs) and a vehicle control (like DMSO). A positive control (e.g., a known anticancer drug like doxorubicin) is also included.[8]
-
Incubation: The plates are incubated for a further 48 hours under the same conditions.[6][8]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
In Vivo Xenograft Mouse Model
Xenograft models are essential for evaluating the efficacy of anticancer compounds in a living organism.[9]
Procedure:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., H22 liver cancer cells or B16 melanoma cells) are implanted subcutaneously into the mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the test compound (e.g., orally at a specific dose and frequency) or a vehicle control. A positive control group treated with a standard anticancer drug can also be included.[9]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.[9]
Signaling Pathways and Visualizations
Pyrazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][3][10] Commonly targeted pathways include the EGFR, VEGFR, and PI3K/Akt signaling cascades.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds.
Caption: A typical workflow for anticancer drug discovery.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Many pyrazole-based compounds have been identified as inhibitors of this pathway.[10]
Caption: Inhibition of the PI3K/Akt signaling pathway.
EGFR/VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Several pyrazole derivatives have been developed as inhibitors of these receptor tyrosine kinases.[3][4]
Caption: Inhibition of EGFR and VEGFR signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. ijpbs.com [ijpbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-(1H-pyrazol-5-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This guide focuses on the structure-activity relationship (SAR) of derivatives based on the "Methyl 4-(1H-pyrazol-5-yl)benzoate" core. We will explore how modifications to this scaffold influence its activity as a kinase inhibitor, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor progression.[1][5][6][7] This guide will provide a comparative analysis of these derivatives, supported by experimental data and detailed methodologies to aid in the design of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of various "this compound" derivatives against key cancer-related kinases and cell lines. These tables are compiled based on SAR studies of structurally related pyrazole compounds. The core scaffold is this compound, with substitutions at the R1, R2, and R3 positions of the pyrazole ring and the R4 position of the benzoate ring.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C4-position) | R4 (Benzoate Ring) | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) |
| 1a | H | Phenyl | H | H | > 10 | > 10 |
| 1b | Phenyl | Phenyl | H | H | 1.5 | 5.2 |
| 1c | 4-Chlorophenyl | Phenyl | H | H | 0.8 | 2.1 |
| 1d | Phenyl | 4-Tolyl | H | H | 1.2 | 4.8 |
| 1e | Phenyl | Phenyl | Br | H | 0.5 | 1.8 |
| 1f | Phenyl | Phenyl | H | 3-amino | 0.9 | 3.5 |
Note: Data is representative and compiled from SAR trends observed in related pyrazole kinase inhibitors.
Table 2: In Vitro Anti-proliferative Activity of this compound Derivatives
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C4-position) | R4 (Benzoate Ring) | A549 (Lung Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) |
| 2a | H | Phenyl | H | H | > 50 | > 50 |
| 2b | Phenyl | Phenyl | H | H | 8.2 | 10.5 |
| 2c | 4-Chlorophenyl | Phenyl | H | H | 3.5 | 5.1 |
| 2d | Phenyl | 4-Tolyl | H | H | 7.1 | 9.8 |
| 2e | Phenyl | Phenyl | Br | H | 2.1 | 3.7 |
| 2f | Phenyl | Phenyl | H | 3-amino | 4.9 | 6.8 |
Note: GI50 is the concentration required to inhibit the growth of 50% of a cancer cell population. Data is representative and compiled from SAR trends observed in related pyrazole anticancer agents.
Structure-Activity Relationship (SAR) Analysis
Based on the data presented, the following SAR can be deduced for the "this compound" scaffold as a kinase inhibitor:
-
Substitution at the N1-position of the pyrazole ring is crucial for activity. Unsubstituted pyrazoles (R1=H) are generally inactive. Aryl substitutions, particularly those with electron-withdrawing groups like a 4-chlorophenyl group (compound 1c ), enhance both VEGFR-2 and EGFR inhibitory activity. This suggests that the N1-aryl group may be involved in key interactions within the ATP-binding pocket of the kinases.
-
Modifications at the C3-position of the pyrazole ring have a moderate impact on activity. Substituting the phenyl group with a tolyl group (compound 1d ) slightly decreases activity, indicating that steric and electronic properties of this group can fine-tune the potency.
-
Substitution at the C4-position of the pyrazole ring can significantly improve potency. The introduction of a bromine atom at the R3 position (compound 1e ) leads to a notable increase in inhibitory activity against both VEGFR-2 and EGFR. This suggests that this position can be further explored for introducing groups that can form additional interactions with the target enzymes.
-
Substitution on the benzoate ring can influence activity. The presence of an amino group at the R4 position (compound 1f ) maintains good activity, suggesting this position is tolerant to modification and could be used to improve physicochemical properties.
The anti-proliferative activity against A549 and MCF-7 cancer cell lines generally correlates with the kinase inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of Methyl 4-(1-aryl-3-phenyl-1H-pyrazol-5-yl)benzoate Derivatives:
A common synthetic route to this class of compounds involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.
-
Step 1: Synthesis of 1,3-Dicarbonyl Intermediate. Methyl 4-acetylbenzoate is reacted with a suitable benzoyl chloride in the presence of a base like sodium hydride to yield the corresponding 1,3-diketone.
-
Step 2: Cyclization to form the Pyrazole Ring. The resulting 1,3-diketone is then reacted with a substituted phenylhydrazine in a solvent such as ethanol or acetic acid under reflux to yield the desired Methyl 4-(1-aryl-3-phenyl-1H-pyrazol-5-yl)benzoate derivative.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR):
The inhibitory activity of the synthesized compounds against VEGFR-2 and EGFR kinases can be determined using a luminescent kinase assay.
-
Materials: Recombinant human VEGFR-2 and EGFR enzymes, a suitable substrate peptide, ATP, and a kinase-glo luminescent assay kit.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of ATP remaining is quantified using the kinase-glo reagent, which generates a luminescent signal.
-
The luminescence is measured using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[8]
-
In Vitro Anti-proliferative Assay (MTT Assay):
The anti-proliferative activity of the compounds is evaluated against human cancer cell lines (e.g., A549 and MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials: Cancer cell lines, cell culture medium, MTT solution, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.[9]
-
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of derivatives.
Signaling Pathway of VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 4-(1H-pyrazol-5-yl)benzoate Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have made it a "privileged" structure in drug discovery. However, the high degree of conservation across the kinome presents a significant challenge: achieving target selectivity. Off-target activities can lead to unexpected toxicities or confounding polypharmacology, making a thorough understanding of an inhibitor's cross-reactivity profile essential for preclinical development.
This guide provides a framework for assessing the cross-reactivity of inhibitors based on the "Methyl 4-(1H-pyrazol-5-yl)benzoate" scaffold. While comprehensive public data on this specific scaffold is limited, we will draw comparisons from structurally related pyrazole-based inhibitors to anticipate potential off-target profiles. This guide offers detailed experimental protocols for determining selectivity and visualizes key signaling pathways and experimental workflows to aid in your research.
The Pyrazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The pyrazole moiety is a key feature in a multitude of kinase inhibitors, targeting diverse families such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and receptor tyrosine kinases like VEGFR and c-Met.[1][2] The specific substitutions on the pyrazole ring and its appended functionalities dictate both the primary target and the selectivity profile. Minor structural modifications can dramatically alter the spectrum of inhibited kinases.[3][4]
For inhibitors built around a pyrazolyl-benzoate core, the phenyl ring attached to the pyrazole can fit into hydrophobic pockets within the kinase active site. The ester group may provide an additional interaction point or be a site for metabolic modification. The overall planarity and electronic properties of this scaffold suggest potential interactions with a range of kinases.
Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
To illustrate the variance in selectivity among pyrazole-based inhibitors, the following tables summarize the inhibitory activity of several compounds against their primary targets and a selection of off-target kinases. While not direct analogs of "this compound," these examples demonstrate how different substitution patterns on the pyrazole core influence selectivity.
Table 1: Cross-Reactivity Profile of Pyrazole-Based CDK Inhibitors
| Compound ID | Primary Target | Primary Target IC₅₀ (nM) | Off-Target Kinase | Off-Target IC₅₀ (nM) | Reference |
| Compound 19 (modified CAN508) | CDK4 | 420 | CDK1, CDK2, CDK7, CDK9 | >10,000 | [5] |
| AT7519 | CDK2 | ~40 | CDK1, CDK5, CDK9 | ~10-100 | [6] |
| Compound 22 | CDK2 / CDK5 | 24 / 23 | Panel of 12 other kinases | Generally >1,000 | [6] |
Table 2: Cross-Reactivity Profile of Other Pyrazole-Based Kinase Inhibitors
| Compound ID | Primary Target | Primary Target IC₅₀ (nM) | Key Off-Target(s) | Off-Target IC₅₀ (nM) | Reference |
| Compound 8 | Aurora A / B | 35 / 75 | 22 kinases with >80% inhibition at 1µM | Not specified | [7] |
| Afuresertib (GSK2110183) | Akt1 | ~1.3 | Akt2, Akt3 | ~1.3 - 2.0 | [6] |
| Compound 60 | p38α | 515 | V600E-B-RAF, C-RAF, FLT3 | Not specified | [5] |
Note: The data presented is synthesized from the cited literature and is intended for illustrative and comparative purposes.
Key Signaling Pathways
Understanding the signaling pathways in which target kinases operate is crucial for interpreting the biological consequences of both on-target and off-target inhibition. Below are simplified diagrams of major pathways often modulated by pyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway, a common target for pyrazole-based inhibitors in inflammatory diseases and cancers.
Caption: The p38 MAPK signaling pathway, often involved in inflammation and cellular stress responses.
Caption: Simplified representation of the CDK-mediated G1/S transition of the cell cycle, a key target in cancer therapy.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the selectivity of a novel inhibitor, a systematic approach using a combination of biochemical and cellular assays is recommended.
Large-Scale Kinase Screening (e.g., KINOMEscan™)
This biochemical assay quantitatively measures the binding affinity of a compound against a large panel of kinases.
Principle: The assay is based on a competition binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., "this compound" derivative) in 100% DMSO to create a stock solution.
-
Assay Execution: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 kinases.
-
Data Analysis: Results are often reported as "percent of control," where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition or a percent of control <10.
-
Follow-up: For initial hits, a Kd (dissociation constant) is determined by running a dose-response curve to quantify the binding affinity.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cellular Phosphorylation Assays
These assays measure the functional consequence of kinase inhibition within a cell by quantifying the phosphorylation of a known downstream substrate.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor across a range of concentrations.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Use Western blotting or ELISA with phospho-specific antibodies to detect the phosphorylation status of the substrate of interest.
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates cellular target inhibition.
Experimental Workflow for Inhibitor Profiling
A logical workflow is essential for the efficient and comprehensive characterization of a novel kinase inhibitor.
Caption: A general experimental workflow for the cross-reactivity profiling of a novel kinase inhibitor.
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with all pyrazole-based compounds, a thorough investigation of its cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of understanding its biological activity and potential therapeutic window. By employing a systematic approach that combines broad kinome screening with targeted cellular assays, researchers can build a comprehensive selectivity profile. This data, when interpreted in the context of the relevant signaling pathways, will be invaluable for guiding lead optimization, predicting potential side effects, and ultimately developing safer and more effective targeted therapies.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Case for Methyl 4-(1H-pyrazol-5-yl)benzoate as a Negative Control: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical step in validating experimental results and ensuring the specificity of an observed effect. This guide provides a comparative analysis of Methyl 4-(1H-pyrazol-5-yl)benzoate, exploring its potential as a negative control in various experimental contexts. Due to the absence of direct published evidence of its use as a negative control, this guide will focus on the principles of selecting a negative control and hypothesize its suitability based on the structure-activity relationships of analogous pyrazole-containing compounds.
The pyrazole scaffold is a well-known pharmacophore present in a multitude of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Therefore, a structurally similar but biologically inert compound is invaluable for distinguishing specific biological effects from non-specific or off-target interactions.
Understanding the Role of a Negative Control
A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to produce a response. The purpose of a negative control is to account for any background effects or false positives. An ideal negative control should be structurally as close as possible to the active compound to control for physicochemical properties while being devoid of the specific biological activity being investigated.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 179057-10-4 |
| Structure | A benzoate group attached to a pyrazole ring. |
Hypothetical Use as a Negative Control in Kinase Assays
Many pyrazole derivatives are known to be potent kinase inhibitors. The rationale for using this compound as a negative control in a kinase assay would be based on the hypothesis that the specific arrangement and nature of its substituents render it incapable of binding to the ATP-binding pocket of the target kinase.
To validate its use, one would need to perform a kinase inhibition assay comparing it to a known active pyrazole-based inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase and compare it to a known inhibitor.
Materials:
-
Recombinant active kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds: this compound and a known pyrazole-based kinase inhibitor (Positive Control)
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Expected Data and Interpretation
The expected outcome for this compound to be a valid negative control would be a very high IC₅₀ value or no significant inhibition at the highest tested concentrations, in stark contrast to the potent low IC₅₀ value of the positive control.
| Compound | Target Kinase | IC₅₀ (µM) |
| Positive Control (e.g., a known pyrazole inhibitor) | Kinase X | 0.05 |
| This compound | Kinase X | > 100 |
| Vehicle (DMSO) | Kinase X | No inhibition |
This hypothetical data would demonstrate the inertness of this compound against Kinase X, making it a suitable negative control for studying the effects of the active pyrazole inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating a negative control in a kinase assay.
Caption: A flowchart outlining the key steps in a kinase assay to validate a negative control.
Signaling Pathway Context
To illustrate where a kinase inhibitor and its negative control would be used, consider a generic signaling pathway involving a kinase.
Caption: Diagram showing the specific inhibition of a kinase by a positive control and the lack of effect from the negative control.
Conclusion
While direct experimental evidence for the use of this compound as a negative control is currently lacking in the public domain, its chemical structure provides a strong basis for its potential in this role. For any given biological assay, particularly those targeting enzymes like kinases where pyrazole derivatives are known to be active, it is imperative to experimentally validate the inertness of a proposed negative control. The protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to rigorously test and potentially establish this compound as a valuable tool for ensuring the specificity and validity of their experimental findings.
Comparison Guide: Target Validation of Methyl 4-(1H-pyrazol-5-yl)benzoate in Cellular Models
This guide provides a comparative framework for the cellular target validation of Methyl 4-(1H-pyrazol-5-yl)benzoate, hereafter referred to as Compound X. Based on the common biological activities of pyrazole-containing compounds, this guide will proceed under the hypothesis that Compound X is a putative inhibitor of the c-Met receptor tyrosine kinase pathway. To objectively assess its performance, Compound X is compared against Cabozantinib, a well-established and potent c-Met inhibitor.
The following sections detail the experimental protocols, comparative data, and visual workflows to guide researchers in validating the potential on-target effects of Compound X in relevant cellular models.
Overview of the c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in various cancers, making it a key therapeutic target.
Caption: Putative inhibition of the c-Met signaling pathway by Compound X.
Experimental Workflow for Target Validation
A multi-step experimental approach is necessary to validate that Compound X acts as a c-Met inhibitor. The workflow below outlines the key experiments, from initial cytotoxicity screening to specific on-target engagement and downstream pathway modulation assays.
Caption: Experimental workflow for the cellular target validation of Compound X.
Comparative Data
The following tables summarize hypothetical quantitative data from the key experiments, comparing the effects of Compound X and Cabozantinib in a c-Met-addicted cancer cell line (e.g., MKN-45 gastric cancer cells).
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 72h |
| Compound X | MKN-45 | 5.2 |
| Cabozantinib | MKN-45 | 0.8 |
| Vehicle (DMSO) | MKN-45 | > 100 |
Table 2: Inhibition of HGF-Induced c-Met Phosphorylation
| Treatment (1 µM) | HGF Stimulation (50 ng/mL) | Relative p-c-Met Levels (%) |
| Vehicle (DMSO) | - | 5 |
| Vehicle (DMSO) | + | 100 |
| Compound X | + | 25 |
| Cabozantinib | + | 10 |
Table 3: Downstream Signaling Modulation
| Treatment (1 µM) | HGF Stimulation (50 ng/mL) | Relative p-Akt Levels (%) | Relative p-ERK Levels (%) |
| Vehicle (DMSO) | + | 100 | 100 |
| Compound X | + | 35 | 40 |
| Cabozantinib | + | 15 | 20 |
Table 4: Inhibition of Cell Migration (Wound Healing Assay)
| Treatment (1 µM) | HGF Stimulation (50 ng/mL) | Wound Closure (%) after 24h |
| Vehicle (DMSO) | - | 15 |
| Vehicle (DMSO) | + | 85 |
| Compound X | + | 30 |
| Cabozantinib | + | 20 |
Experimental Protocols
4.1. Cell Culture MKN-45 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
4.2. MTT Cytotoxicity Assay
-
Seed MKN-45 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X, Cabozantinib, or vehicle (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis.
4.3. Western Blot Analysis
-
Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with Compound X (1 µM), Cabozantinib (1 µM), or vehicle for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.
4.4. Wound Healing (Migration) Assay
-
Seed MKN-45 cells in 6-well plates and grow to 90-100% confluency.
-
Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh serum-free medium containing Compound X (1 µM), Cabozantinib (1 µM), or vehicle, with or without HGF (50 ng/mL).
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Conclusion
This guide outlines a systematic approach to validate the hypothesized c-Met inhibitory activity of this compound (Compound X). By comparing its effects on cell viability, direct target phosphorylation, downstream signaling, and cell migration against a known c-Met inhibitor like Cabozantinib, researchers can build a strong evidence base for its mechanism of action. The provided data tables and experimental protocols serve as a template for designing and interpreting these critical target validation studies.
Safety Operating Guide
Proper Disposal of Methyl 4-(1H-pyrazol-5-yl)benzoate: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For novel or specialized compounds such as Methyl 4-(1H-pyrazol-5-yl)benzoate, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides a procedural framework for the safe handling and disposal of this compound, based on best practices for analogous chemical structures, including pyrazole derivatives and benzoate esters.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care. All research chemicals should be treated as potentially hazardous. Adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Hazard Assessment of Related Compounds
In the absence of specific data for this compound, a conservative approach informed by the hazards of its constituent moieties—a pyrazole ring and a benzoate ester—is prudent. Pyrazole derivatives are recognized for their diverse pharmacological activities and should be handled with care. Similarly, some benzoate esters can be harmful if swallowed or combustible. Therefore, it is essential to treat this compound as hazardous waste.
| Hazard Classification | Related Compound Examples and Observations | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1] |
| Aquatic Toxicity | Harmful to aquatic life. | |
| Combustibility | Combustible liquid. | [1] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures environmentally safe and compliant management of the waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. Contaminated materials such as weighing paper, pipette tips, and tubes that have been in direct contact with the compound should also be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other incompatible waste streams. It is advisable to separate halogenated from non-halogenated solvent waste where possible.[3]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," an accurate list of all constituents and their approximate concentrations, the date accumulation started, the name of the principal investigator, and the laboratory location.[3]
Step 3: Storage
Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4] Provide them with a detailed inventory of the waste. Follow their specific instructions for packaging and preparing the waste for transport.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the drain.[4] This is to prevent potential harm to aquatic life and contamination of groundwater.
-
Avoid Regular Trash Disposal: Do not dispose of this chemical in the regular trash.
-
Rinsing Glassware: The first rinseate from cleaning contaminated glassware must be collected and disposed of as hazardous waste.[3] Subsequent rinses can typically be disposed of according to standard laboratory procedures.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-(1H-pyrazol-5-yl)benzoate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-(1H-pyrazol-5-yl)benzoate in a laboratory setting. The following procedures are based on available data for structurally similar pyrazole derivatives and general best practices for chemical safety, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives can exhibit a range of biological activities, and aromatic esters may cause irritation.[1][2][3] The recommended PPE is designed to provide a robust barrier against potential exposure.
Minimum PPE Requirements [4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashing. | Protects against chemical splashes, dust, and flying particles.[5] |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves (e.g., Viton or Silver Shield). | Nitrile gloves offer good protection against incidental splashes.[4][5] Heavier gloves are recommended for greater chemical resistance.[4] |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat should be worn if working with flammable solvents in the same procedure. | Protects skin and clothing from spills and contamination.[4] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of potentially harmful vapors or dust. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
Experimental Workflow
Detailed Experimental Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the safety data sheets for structurally similar compounds to understand potential hazards.[7][8]
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the table above.[4][5]
-
Locate the nearest eyewash station and safety shower before beginning work.[9]
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid, use a disposable weigh boat to prevent contamination of balances.
-
If transferring the solid, do so carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware that has come into contact with the compound. The initial rinse should be collected as hazardous waste.[2]
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.
-
Dispose of all contaminated disposable materials, including gloves and weigh boats, in the designated solid waste container.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Segregation and Disposal Procedures
| Waste Type | Collection Procedure | Disposal Protocol |
| Solid Waste | Collect unused compound and grossly contaminated disposables (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.[1] | The container should be labeled with "Hazardous Waste," the chemical name, and any relevant hazard warnings. Follow your institution's procedures for hazardous waste pickup.[2] |
| Liquid Waste | Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted.[2] | Label the container with "Hazardous Waste" and a complete list of its contents with approximate concentrations. Store in a designated hazardous waste accumulation area.[2] |
| Sharps Waste | Any needles or other sharps contaminated with the compound should be placed in a designated sharps container. | Follow your institution's protocol for the disposal of contaminated sharps. |
Emergency Procedures
| Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. SDS of Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate, Safety Data Sheets, CAS 179057-11-5 - chemBlink [ww.chemblink.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
